Fmoc-Asp(Ompe)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGKUYKLHYQKPL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718532 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180675-08-5 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-asp(OMpe)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Asp(Ompe)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Asp(Ompe)-OH is a critical building block in solid-phase peptide synthesis (SPPS), specifically designed to address the persistent challenge of aspartimide formation. This side reaction, prevalent during the synthesis of peptides containing aspartic acid, leads to impurities that are often difficult to remove, thereby reducing the overall yield and purity of the target peptide. The strategic use of the bulky 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group for aspartic acid sterically hinders the intramolecular cyclization that initiates aspartimide formation. This technical guide provides a comprehensive overview of this compound, its primary function, comparative efficacy, and detailed protocols for its application in SPPS.
Introduction to this compound
This compound is a pseudopeptide derivative of L-aspartic acid where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected by a bulky 3-methylpent-3-yl (Ompe) ester.[1][2] Its chemical structure is designed for seamless integration into the standard Fmoc-based solid-phase peptide synthesis workflow.
Core Components:
-
L-Aspartic Acid (Asp): The core amino acid.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is removed by a base, typically piperidine, at each cycle of peptide chain elongation.
-
Ompe (3-methylpent-3-yl) group: A bulky ester protecting the β-carboxyl group of the aspartic acid side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.
Primary Function: Prevention of Aspartimide Formation
The principal role of this compound is to minimize the formation of aspartimide, a common and problematic side reaction in Fmoc-SPPS.[2][3]
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartic acid side-chain ester, leading to the formation of a five-membered succinimide ring (the aspartimide).[3]
This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.[3] Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in the formation of D-Asp residues, which can compromise the biological activity of the final peptide.
Sequences that are particularly susceptible to aspartimide formation include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[2]
Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
The Role of the Bulky Ompe Group
The Ompe group's effectiveness stems from its steric bulk.[4] This bulkiness physically shields the side-chain carbonyl group, making it less accessible to the nucleophilic attack from the deprotonated backbone amide nitrogen. This steric hindrance significantly reduces the rate of aspartimide formation compared to the less bulky and more commonly used tert-butyl (OtBu) protecting group.[5][6]
Quantitative Comparison of Aspartate Protecting Groups
The efficacy of various side-chain protecting groups in mitigating aspartimide formation has been evaluated in several studies, often using the synthesis of the scorpion toxin II model peptide, which contains an aspartimide-prone sequence. The following table summarizes the comparative data.
| Protecting Group | Aspartimide Formation per Cycle (Asp-Arg sequence) | Aspartimide Formation per Cycle (Asp-Asn sequence) | Reference |
| OtBu (tert-Butyl) | ~1.24% | ~1.65% | [5] |
| Ompe (3-methylpent-3-yl) | ~0.4% | ~0.5% | [5] |
| OEpe (3-ethyl-3-pentyl) | ~0.13% | ~0.2% | [5] |
| OBno (5-n-butyl-5-nonyl) | Almost undetectable | Almost undetectable |
Data is derived from experiments involving treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
As the data indicates, there is a clear trend of decreasing aspartimide formation with increasing steric bulk of the protecting group. While this compound offers a significant improvement over the standard Fmoc-Asp(OtBu)-OH, newer and even bulkier protecting groups like OEpe and OBno provide superior protection in highly susceptible sequences.[5]
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, HCTU)
-
Base for activation (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether
Standard SPPS Cycle using this compound
The following workflow outlines a single coupling cycle in solid-phase peptide synthesis.
Standard workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Ompe group.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an invaluable tool for peptide chemists, offering a robust and effective solution to the pervasive problem of aspartimide formation. By employing the sterically hindering Ompe protecting group, researchers can significantly enhance the purity and yield of synthetic peptides containing aspartic acid residues. While newer, even bulkier protecting groups may offer superior performance in the most challenging sequences, this compound provides a reliable and widely accessible option for mitigating this critical side reaction in routine and complex peptide synthesis. The judicious selection of the appropriate aspartate-protecting strategy, guided by the specific peptide sequence, is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Asp(Ompe)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp(Ompe)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the chemical synthesis of complex peptides.
Introduction: Overcoming Aspartimide Formation
A significant challenge in the widely-used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate from the target peptide. This intramolecular cyclization of aspartic acid residues is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. This compound has emerged as a valuable tool to mitigate this issue. The bulky 3-methylpent-3-yl (Ompe) ester protecting group on the side chain of the aspartic acid residue provides steric hindrance, effectively suppressing the formation of the aspartimide ring.[1]
Chemical Structure and Properties
This compound is an L-aspartic acid derivative with its α-amino group protected by a base-labile Fmoc group and its β-carboxyl group protected by a bulky Ompe group.[2] This strategic protection scheme makes it fully compatible with standard Fmoc-SPPS protocols.
Chemical Structure:
-
IUPAC Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid[3]
-
Molecular Weight: 439.5 g/mol [5]
The Ompe group's bulkiness is the key to its effectiveness in preventing aspartimide formation, offering a significant advantage over the more traditional tert-butyl (OtBu) protecting group.[1]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as such.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Not available | [6] |
| Boiling Point (Predicted) | 635.9 ± 55.0 °C | [6][7] |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 3.56 ± 0.23 | [6][7] |
| Solubility in DMF (1 mmole in 2 ml) | Clearly soluble | |
| Storage Temperature | -15°C to -25°C | [8] |
Experimental Protocols
The use of this compound in SPPS follows the general principles of the Fmoc/tBu strategy. However, due to the steric hindrance of the Ompe group, specific considerations for the coupling step are recommended.
General Fmoc-SPPS Workflow
The incorporation of an amino acid into a growing peptide chain on a solid support involves a cyclical process of deprotection and coupling.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Recommended Coupling Protocol for this compound
Due to the steric bulk of the Ompe group, a pre-activation step and potentially longer coupling times are recommended to ensure efficient acylation.
-
Resin Preparation: The resin-bound peptide with a free N-terminal amine is washed thoroughly with DMF.
-
Pre-activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow this mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time helps to overcome the steric hindrance.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A positive Kaiser test (blue beads) indicates the presence of unreacted free amines.
-
If the coupling is incomplete, a second coupling step may be necessary.
-
-
Washing: Once the coupling is complete (negative Kaiser test), the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Fmoc Group Deprotection
The Fmoc protecting group is removed by treating the peptide-resin with a 20% solution of piperidine in DMF. This is typically a rapid reaction, often completed in two steps of 5-10 minutes each.
Cleavage and Global Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Mechanism of Aspartimide Formation and Prevention by this compound
The primary advantage of this compound lies in its ability to sterically hinder the intramolecular cyclization that leads to aspartimide formation. The following diagram illustrates this mechanism.
Caption: Mechanism of aspartimide formation and its prevention by the bulky Ompe group.
Conclusion
This compound is a highly effective amino acid derivative for the prevention of aspartimide formation during Fmoc-SPPS. Its bulky Ompe side-chain protecting group provides significant steric hindrance, minimizing this common side reaction and leading to higher purity of the crude peptide product. While the steric bulk necessitates optimized coupling protocols, the benefits in terms of reduced impurity profiles, especially for challenging sequences, make this compound an indispensable tool for the synthesis of complex peptides in both research and industrial settings.
References
- 1. This compound [cem.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. Cas 180675-08-5,this compound | lookchem [lookchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | 180675-08-5 [chemicalbook.com]
The Role of Fmoc-L-Aspartic Acid β-Methylpentyl Ester in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex peptides, a cornerstone of modern drug discovery and development, is often hampered by sequence-dependent side reactions that can significantly reduce yield and purity. One of the most notorious of these is the formation of aspartimide in sequences containing aspartic acid. This technical guide provides an in-depth analysis of Fmoc-L-aspartic acid β-methylpentyl ester (CAS Number: 180675-08-5), a critical building block designed to mitigate this challenge. We will explore its physicochemical properties, its mechanism of action in suppressing aspartimide formation, and provide detailed protocols for its use in solid-phase peptide synthesis (SPPS). This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to optimize the synthesis of aspartic acid-containing peptides.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method for the chemical synthesis of peptides. Despite its widespread success, the synthesis of "difficult sequences" remains a significant challenge. Peptides containing aspartic acid (Asp) are particularly prone to a base-catalyzed intramolecular cyclization during the Fmoc deprotection step (typically with piperidine), leading to the formation of a succinimide derivative known as aspartimide. This aspartimide intermediate can subsequently undergo nucleophilic attack by piperidine or residual water, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, which are often difficult to separate from the target peptide.[1][2]
To address this critical issue, a variety of strategies have been developed, including the use of sterically hindered protecting groups for the β-carboxyl function of aspartic acid. Fmoc-L-aspartic acid β-methylpentyl ester, also known as Fmoc-Asp(OMpe)-OH, has emerged as a highly effective tool in this regard. The bulky 3-methyl-3-pentyl ester group provides significant steric hindrance, effectively shielding the β-carbonyl from intramolecular nucleophilic attack and thereby minimizing aspartimide formation.[3][4]
Physicochemical Properties of Fmoc-L-Aspartic Acid β-Methylpentyl Ester
Fmoc-L-Aspartic acid β-methylpentyl ester is a white to off-white powder with the molecular formula C25H29NO6 and a molecular weight of 439.51 g/mol .[5] It is widely used as a protected amino acid derivative in peptide synthesis.[6]
| Property | Value | References |
| CAS Number | 180675-08-5 | [5] |
| Molecular Formula | C25H29NO6 | [5] |
| Molecular Weight | 439.51 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 100-104 °C | [5] |
| Boiling Point | 635.9±55.0 °C (Predicted) | [5] |
| Density | 1.214±0.06 g/cm3 (Predicted) | [5] |
| Optical Rotation | [α]D20 = -22 ± 2° (c=1 in DMF) | |
| Purity | ≥95% (HPLC) | [5] |
| Storage | 2-8 °C | [5] |
Synonyms: this compound, Fmoc-L-Asp(OMpe)-OH, (S)-3-(Fmoc-amino)-4-(4-methylpentyloxy)-4-oxobutyric acid, N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid 4-(1-methyl-1-ethylpropyl) ester.[5]
Mechanism of Action: Suppression of Aspartimide Formation
The primary utility of this compound lies in its ability to sterically hinder the formation of aspartimide. The mechanism of aspartimide formation and its suppression by the OMpe group is illustrated below.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. This compound [cem.com]
- 6. researchgate.net [researchgate.net]
The Bulwark Against Aspartimide: A Technical Guide to Fmoc-Asp(Ompe)-OH in Peptide Synthesis
For Immediate Release
A deep dive into the mechanism and application of Fmoc-Asp(Ompe)-OH, a critical tool for researchers, scientists, and drug development professionals aiming to mitigate a notorious side reaction in solid-phase peptide synthesis.
Aspartimide formation is a persistent challenge in Fmoc-based solid-phase peptide synthesis (SPPS), often leading to a cascade of undesirable side products, complicating purification, and compromising the integrity of the final peptide. This technical guide explores the mechanism by which this compound, a strategically designed amino acid derivative, effectively suppresses this problematic side reaction, ensuring higher purity and yield of target peptides.
The Challenge: Aspartimide Formation
During the iterative cycles of Fmoc deprotection using a base such as piperidine, the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue can perform a nucleophilic attack on the side-chain carbonyl of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This intermediate is highly susceptible to further reactions, including racemization and nucleophilic ring-opening by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[1][2][3] These byproducts often co-elute with the desired peptide during chromatographic purification, presenting a significant purification challenge. The propensity for aspartimide formation is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[4]
The Solution: Steric Hindrance via the Ompe Protecting Group
The core of the strategy to suppress aspartimide formation lies in the use of sterically bulky protecting groups for the β-carboxyl group of the aspartic acid residue. This compound employs the 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group.[4][5][6] The bulky nature of the Ompe group creates significant steric hindrance around the side-chain carbonyl.[6] This steric shield effectively obstructs the approach of the backbone amide nitrogen, impeding the intramolecular cyclization required for aspartimide formation.[7][8] The result is a significant reduction in the formation of aspartimide and its related byproducts, leading to a cleaner crude peptide product.[5][9]
Quantitative Data Presentation
The effectiveness of this compound in suppressing aspartimide formation has been demonstrated in various studies, often using model peptides known to be prone to this side reaction, such as the scorpion toxin II peptide fragment H-Val-Lys-Asp-Xaa-Tyr-Ile-OH. The following tables summarize the quantitative data, comparing the performance of different aspartic acid side-chain protecting groups.
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High (Baseline) | [5][10] |
| This compound | Significantly Reduced | [5][9] |
| Fmoc-Asp(OEpe)-OH | Extremely Low | [5][10] |
| Fmoc-Asp(OPhp)-OH | Extremely Low | [10] |
| Fmoc-Asp(OBno)-OH | Extremely Low | [10] |
Table 2: Composition of Crude Peptides from VKDXYI Synthesis after Extended Piperidine Treatment
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |
| OtBu | Varies (often low) | High | High |
| OMpe | Increased | Significantly Reduced | Reduced |
| OBno | High | Almost Undetectable | Low |
Note: This table represents a qualitative summary based on reported trends. Specific percentages can vary depending on the C-terminal residue (X) and reaction conditions.[11]
Experimental Protocols
The following provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials
-
This compound
-
Resin (e.g., Rink Amide MBHA, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt, HATU/HOAt)
-
Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
-
Monitoring Coupling Completion (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1]
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
Cleavage and Deprotection
-
Resin Washing and Drying: After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Aspartimide Formation
Caption: The base-catalyzed mechanism of aspartimide formation in SPPS.
Suppression of Aspartimide Formation by this compound
Caption: Steric hindrance by the Ompe group suppresses aspartimide formation.
Experimental Workflow for Fmoc-SPPS using this compound
Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS.
Conclusion
The use of this compound represents a robust and effective strategy for mitigating the pervasive issue of aspartimide formation in solid-phase peptide synthesis. The steric bulk of the Ompe protecting group provides a physical barrier to the undesired intramolecular cyclization, resulting in the synthesis of higher purity peptides. While other bulky protecting groups such as OEpe and OBno may offer even greater suppression in highly susceptible sequences, this compound provides a good balance of efficacy and cost-effectiveness for a wide range of applications. For researchers and drug development professionals, the adoption of this and similar sterically hindered aspartic acid derivatives is a critical step towards the successful synthesis of complex and challenging peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. chempep.com [chempep.com]
An In-depth Technical Guide to the Stability and Solubility of Fmoc-Asp(Ompe)-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Asp(Ompe)-OH, an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected aspartic acid derivative with a 3-methyl-3-pentyl (Ompe) ester protecting the β-carboxyl group, is a critical building block in modern Solid-Phase Peptide Synthesis (SPPS). Its primary application lies in the effective suppression of aspartimide formation, a notorious side reaction that can significantly compromise the yield and purity of synthetic peptides, particularly those containing Asp-Gly or Asp-Ser sequences. This technical guide provides a comprehensive overview of the stability and solubility of Fmoc-Asp(Ompe)-OH in commonly used SPPS solvents. It includes tabulated quantitative data, detailed experimental protocols for stability and solubility assessment, and visualizations of key chemical pathways and workflows to aid researchers in optimizing their peptide synthesis strategies.
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc strategy has become the cornerstone of peptide and protein synthesis in both academic and industrial research. The choice of protecting groups for the side chains of trifunctional amino acids is paramount to the success of synthesizing complex and lengthy peptides. Aspartic acid residues are particularly susceptible to a base-catalyzed intramolecular cyclization during the piperidine-mediated Fmoc deprotection step, leading to the formation of a five-membered succinimide ring known as an aspartimide. This side reaction can result in a cascade of undesirable byproducts, including α- and β-piperidides, as well as racemization and chain termination.
To mitigate this challenge, various sterically hindered protecting groups for the β-carboxyl group of aspartic acid have been developed. Among these, the 3-methyl-3-pentyl (Ompe) group has proven to be highly effective. The bulky nature of the Ompe group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby significantly reducing the rate of aspartimide formation.[1][2] This guide delves into the crucial physicochemical properties of this compound—its stability under typical SPPS conditions and its solubility in relevant solvents—to provide a practical resource for peptide chemists.
Solubility of this compound
The solubility of protected amino acids in SPPS solvents is a critical factor for efficient and complete coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The primary solvents used in Fmoc-SPPS are polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and in some cases, dichloromethane (DCM).
While specific quantitative solubility data for this compound is not extensively published, qualitative assessments and data from analogous compounds provide valuable insights. Generally, Fmoc-protected amino acids exhibit good solubility in DMF and NMP.[3] One supplier notes the solubility of this compound as "clearly soluble" when dissolving 1 mmole in 2 ml of DMF.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in common SPPS solvents based on available data for similar Fmoc-amino acids. It is important to note that these are estimates and actual solubility can be influenced by factors such as temperature and the specific grade of the solvent.
| Solvent | Abbreviation | Expected Solubility of this compound |
| N,N-Dimethylformamide | DMF | High |
| N-Methyl-2-pyrrolidone | NMP | High |
| Dichloromethane | DCM | Moderate |
Experimental Protocol for Solubility Determination
A precise determination of solubility can be performed using the following protocol, which involves the preparation of a saturated solution and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively determine the solubility of this compound in a given SPPS solvent.
Materials:
-
This compound
-
SPPS-grade solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Vortex the mixture vigorously for 1 minute.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Inject the diluted sample into a calibrated HPLC system.
-
Monitor the absorbance of the Fmoc group (typically at 265 nm or 301 nm).
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the tested solvent, typically expressed in mg/mL or mol/L.
-
Stability of this compound
The stability of the Ompe protecting group under the various conditions of Fmoc-SPPS is crucial for its utility. The Ompe group is designed to be stable during the basic conditions of Fmoc deprotection and labile under the strong acidic conditions of the final cleavage from the resin.
Stability during Fmoc Deprotection
The primary purpose of the Ompe group is to provide stability against the nucleophilic attack that leads to aspartimide formation during treatment with piperidine in DMF. The bulky tertiary alkyl structure of the Ompe group effectively shields the side-chain carbonyl from the backbone amide nitrogen. While not completely eliminating the side reaction, it significantly reduces it compared to less hindered protecting groups like the tert-butyl (OtBu) group.[2][4]
Stability during Cleavage
The Ompe group is a tertiary alkyl ester and is therefore readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final cleavage step of Fmoc-SPPS. The cleavage mechanism involves the formation of a stable tertiary carbocation. Standard cleavage cocktails, often containing scavengers like water and triisopropylsilane (TIS) to quench reactive cations, are effective for the removal of the Ompe group.
Quantitative Stability Data
The stability of this compound is best demonstrated by its resistance to aspartimide formation in a peptide sequence. The following table presents comparative data on the extent of aspartimide-related byproducts formed after prolonged treatment of a model peptide-resin with 20% piperidine in DMF.
| Protecting Group | Peptide Sequence | Treatment Time with 20% Piperidine/DMF | Target Peptide (%) | Aspartimide Byproducts (%) |
| Ompe | VKDGYI | 18 hours | ~75% | ~25% |
| OtBu | VKDGYI | 18 hours | ~30% | ~70% |
Data adapted from comparative studies.
This data clearly illustrates the superior stability of the Ompe protecting group in preventing aspartimide formation under prolonged basic conditions compared to the standard OtBu group.
Experimental Protocol for Stability Assessment
The following protocol describes a method to assess the stability of the Ompe protecting group on this compound by monitoring its degradation upon exposure to Fmoc deprotection conditions.
Objective: To assess the stability of this compound in a 20% piperidine/DMF solution over time.
Materials:
-
This compound
-
SPPS-grade DMF
-
Piperidine
-
HPLC system with a UV detector
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation of the Test Solution:
-
Prepare a solution of this compound in DMF at a known concentration (e.g., 10 mg/mL).
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
-
Stability Study:
-
At time zero, mix a known volume of the this compound solution with the 20% piperidine/DMF solution.
-
Maintain the solution at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by diluting the aliquot in a solution of 1% TFA in acetonitrile/water to neutralize the piperidine.
-
Further dilute the sample as necessary to be within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the peak corresponding to the intact this compound and any new peaks that may appear due to degradation products (e.g., the deprotected Asp(Ompe)-OH or products of aspartimide formation).
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point relative to the initial concentration at time zero.
-
Plot the percentage of intact this compound versus time to determine its stability profile.
-
Visualizing Key Processes
To further aid in the understanding of the role of this compound in SPPS, the following diagrams, generated using the DOT language, illustrate the mechanism of aspartimide formation and a typical SPPS workflow.
Conclusion
This compound is an indispensable tool for the synthesis of peptides prone to aspartimide formation. Its bulky Ompe side-chain protecting group provides enhanced stability against base-catalyzed degradation during Fmoc deprotection, leading to higher purity and yield of the target peptide. While highly stable under basic conditions, the Ompe group is efficiently cleaved with standard TFA-based cocktails. The high solubility of this compound in common SPPS solvents like DMF and NMP ensures its effective participation in coupling reactions. The experimental protocols and data presented in this guide offer a practical framework for researchers to assess the solubility and stability of this and other protected amino acids, enabling the development of robust and optimized peptide synthesis methodologies.
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Asp(Ompe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(Ompe)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(3-methyl-3-pentyl) ester, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its primary significance lies in the strategic use of the bulky 3-methyl-3-pentyl (Ompe) ester as a protecting group for the β-carboxyl function of aspartic acid. This bulky side chain protection effectively mitigates the formation of aspartimide, a common and problematic side reaction encountered during Fmoc-based peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The formation of aspartimide can lead to a cascade of undesirable outcomes, including the generation of β-aspartyl peptides and racemization, which complicate purification and compromise the integrity of the final peptide product. The use of this compound provides a robust solution to this challenge, thereby enhancing the purity and yield of crude peptides and streamlining their subsequent purification.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in its preparation and application.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the selective esterification of the β-carboxyl group of L-aspartic acid, followed by the protection of the α-amino group with the Fmoc moiety.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of L-Aspartic Acid β-(3-methyl-3-pentyl) Ester (H-Asp(Ompe)-OH)
This initial step involves the selective esterification of the β-carboxyl group of L-aspartic acid with 3-methyl-3-pentanol. An acid catalyst is typically employed to facilitate this reaction.
-
Materials:
-
L-Aspartic Acid
-
3-Methyl-3-pentanol
-
Trimethylsilyl chloride (TMSCl) or another suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend L-aspartic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add trimethylsilyl chloride (TMSCl) to the suspension. The TMSCl reacts with the alcohol to form HCl in situ, which catalyzes the esterification.
-
Add 3-methyl-3-pentanol to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude H-Asp(Ompe)-OH. This product is often used in the next step without further purification.
-
Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(3-methyl-3-pentyl) ester (this compound)
The α-amino group of the prepared aspartic acid ester is protected using a standard Fmoc reagent.
-
Materials:
-
Crude H-Asp(Ompe)-OH from Step 1
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Acetone and water, or Dioxane and water as the solvent system
-
Diethyl ether or Ethyl acetate for extraction
-
Hydrochloric acid (HCl) or Citric acid solution (e.g., 1 M)
-
-
Procedure:
-
Dissolve the crude H-Asp(Ompe)-OH in a mixture of acetone (or dioxane) and water.
-
Add sodium bicarbonate to the solution to maintain a basic pH.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in acetone (or dioxane) to the reaction mixture while stirring vigorously.
-
Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc reagent and by-products.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute solution of HCl or citric acid. This will precipitate the this compound product.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The two primary methods are column chromatography and recrystallization.
Logical Workflow for the Purification of this compound
Caption: General workflow for the purification of this compound.
Experimental Protocols
Method 1: Purification by Flash Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes)
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Method 2: Purification by Recrystallization
-
Materials:
-
Crude or column-purified this compound
-
A suitable solvent system for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes)
-
-
Procedure:
-
Dissolve the this compound in a minimal amount of a hot, suitable solvent (e.g., ethyl acetate).
-
Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, less polar solvent.
-
Dry the crystals under vacuum to obtain the pure, crystalline this compound.
-
Data Presentation
The quality of the synthesized this compound should be assessed using various analytical techniques. The results should be compiled for clear comparison.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Melting Point | Specific range (e.g., 140-145 °C) | Melting Point Apparatus |
| Optical Rotation | Specific value in a given solvent | Polarimetry |
Conclusion
The synthesis and purification of this compound are critical processes for ensuring the successful application of this valuable reagent in peptide synthesis. The bulky Ompe protecting group provides a significant advantage in preventing the formation of aspartimide, leading to higher quality synthetic peptides. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry, enabling the reliable in-house preparation of this important building block. Careful execution of the synthetic steps and rigorous purification are paramount to achieving the high purity necessary for demanding applications in peptide synthesis.
The Ompe Protecting Group: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu strategy, the formation of side products presents a significant hurdle to obtaining high-purity peptides. One of the most pervasive and problematic side reactions is the formation of aspartimide (Asi), an intramolecular cyclization of aspartic acid residues. This not only reduces the yield of the target peptide but also leads to the formation of difficult-to-separate impurities, including α- and β-peptides, racemized products, and piperidide adducts.[1][2] Such impurities are a major concern in the development and manufacturing of peptide-based therapeutics, where purity and homogeneity are paramount.
This technical guide provides an in-depth exploration of the 2-(methylphenyl)ethyl (Ompe) protecting group, a critical tool in overcoming the challenge of aspartimide formation. We will delve into its mechanism of action, provide quantitative comparisons with other protecting groups, and offer detailed experimental protocols for its application.
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine treatments used for Nα-Fmoc group removal in SPPS.[1][3] The reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[4] The deprotonated backbone amide nitrogen of the residue C-terminal to the aspartic acid acts as a nucleophile, attacking the side-chain carbonyl of the aspartyl residue to form a five-membered succinimide ring.[2][3]
dot
The formation of these impurities complicates the purification process and can compromise the biological activity and safety of the final peptide product, a critical consideration in drug development.
The Role of the Ompe Protecting Group
To mitigate aspartimide formation, various strategies have been developed, with the use of sterically hindered side-chain protecting groups for aspartic acid being a prominent and effective approach. The 3-methylpent-3-yl (OMpe) ester is a bulky protecting group that offers significantly more steric hindrance around the β-carboxyl group of aspartic acid compared to the standard tert-butyl (OtBu) group.[5][6] This steric bulk physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the formation of the aspartimide ring.[5]
Quantitative Comparison of Aspartate Protecting Groups
The effectiveness of the Ompe protecting group in reducing aspartimide formation has been demonstrated in numerous studies. The following tables summarize quantitative data from comparative analyses of different aspartate side-chain protecting groups in the synthesis of the challenging scorpion toxin II model peptide (VKDGYI), which is highly prone to aspartimide formation.
Table 1: Aspartimide-Related Byproducts in the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | Total Byproducts (%) |
| OtBu | 35.6 | 28.9 | 35.5 | 64.4 |
| OMpe | 78.2 | 8.9 | 12.9 | 21.8 |
| ODie | 82.1 | 6.5 | 11.4 | 17.9 |
| OBno | 95.1 | 1.8 | 3.1 | 4.9 |
Data compiled from studies involving extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[4][5]
Table 2: D-Aspartate Formation in the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
| Asp Protecting Group | D-Aspartate (%) |
| OtBu | 15.2 |
| OMpe | 5.8 |
| OBno | 1.1 |
Aspartimides are chirally labile, leading to racemization. This data reflects the percentage of the undesired D-aspartyl epimer in the final product.
These data clearly illustrate the superior performance of the Ompe protecting group over the standard OtBu group in minimizing both aspartimide formation and subsequent racemization. While even bulkier groups like ODie and OBno show further improvements, Ompe provides a good balance of protection and cost-effectiveness for many challenging sequences.
Experimental Protocols
Synthesis of Fmoc-Asp(OMpe)-OH
The preparation of this compound involves the esterification of the β-carboxyl group of Fmoc-Asp-OH with 3-methyl-3-pentanol.
Materials:
-
Fmoc-Asp(OH)-OtBu
-
3-Methyl-3-pentanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
Dissolve Fmoc-Asp(OH)-OtBu (1 equivalent) in DCM.
-
Add 3-methyl-3-pentanol (1.5 equivalents), DCC (1.2 equivalents), and DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (EtOAc/hexane gradient) to yield Fmoc-Asp(OMpe)-OtBu.
-
-
OtBu Deprotection:
-
Dissolve the purified Fmoc-Asp(OMpe)-OtBu in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting crude product can be purified by recrystallization or flash chromatography to yield this compound.
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a general protocol for the incorporation of an this compound residue into a peptide sequence during manual Fmoc-SPPS.
dot
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
Fmoc-Protected Aspartic Acid Derivatives: A Technical Guide to Synthesis, Application, and Side Reaction Management
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of Fmoc-protected aspartic acid derivatives, essential building blocks in modern peptide synthesis. It covers their synthesis, core applications in Solid-Phase Peptide Synthesis (SPPS), and a detailed analysis of the primary challenge associated with their use: aspartimide formation. This document offers detailed experimental protocols, quantitative comparisons of different protective strategies, and visual diagrams of key chemical processes to aid researchers in optimizing their synthetic workflows and achieving higher purity target peptides.
Core Concepts: The Orthogonal Protection Strategy
The success of modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, hinges on the principle of orthogonal protection.[1] This approach utilizes multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2]
In the context of Fmoc-Asp(OtBu)-OH, the two key protecting groups are:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: Shields the α-amino group. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3]
-
The tert-butyl (tBu) group: Protects the side-chain β-carboxyl group. It is acid-labile and remains stable during the basic conditions of Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][3]
This orthogonality is fundamental to the stepwise elongation of the peptide chain on a solid support.[1]
Caption: Logical relationship of an orthogonal protection strategy.
Synthesis of Fmoc-Aspartic Acid Derivatives
The most common derivative, Fmoc-Asp(OtBu)-OH, is synthesized by first protecting the β-carboxyl group of L-aspartic acid as a tert-butyl ester. Subsequently, the α-amino group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4] This ensures the correct regioselectivity required for peptide synthesis.
Caption: General synthesis workflow for Fmoc-Asp(OtBu)-OH.
The Critical Challenge: Aspartimide Formation
The most significant side reaction encountered when using Fmoc-protected aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[5][6] This base-catalyzed intramolecular reaction is initiated during the piperidine-mediated Fmoc-deprotection step.[3][7] The backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl group.[6]
This side reaction is highly problematic because the aspartimide intermediate can undergo:
-
Hydrolysis: Opening the ring to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[5]
-
Racemization: The α-carbon of the aspartic acid residue becomes chirally labile, leading to the formation of D-aspartate-containing peptides.
-
Piperidide Formation: Nucleophilic attack by piperidine can lead to the formation of α- and β-piperidide adducts.[7]
These byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult or impossible. The propensity for aspartimide formation is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- motifs being particularly problematic.[5][8]
Caption: The chemical pathway of aspartimide formation and resulting byproducts.
Mitigation Strategies and Quantitative Comparison
Several strategies have been developed to suppress aspartimide formation. The most common approach involves modifying the side-chain protecting group to increase steric hindrance, thereby shielding the side-chain carbonyl from nucleophilic attack.[9][10] While Fmoc-Asp(OtBu)-OH is the standard, derivatives with bulkier ester groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have demonstrated a significant reduction in this side reaction.[11]
Data Presentation: Comparison of Aspartic Acid Derivatives
The following table summarizes quantitative data from a comparative study on the model peptide VKDXYI (Scorpion toxin II), which is highly prone to aspartimide formation. The test simulates 100 deprotection cycles by treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes.[11]
| Aspartic Acid Derivative | Sequence (X) | Aspartimide Formation (%) | D-Aspartate Formation (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 50.8 | 15.6 |
| Fmoc-Asp(OMpe)-OH | Gly | 15.6 | 13.9 |
| Fmoc-Asp(OBno)-OH | Gly | 10.1 | 0.8 |
| Fmoc-Asp(OtBu)-OH | Asn | 11.2 | 4.3 |
| This compound | Asn | 2.5 | 3.5 |
| Fmoc-Asp(OBno)-OH | Asn | <1.0 | 1.2 |
| Fmoc-Asp(OtBu)-OH | Arg | 3.9 | 1.8 |
| This compound | Arg | <1.0 | 1.5 |
| Fmoc-Asp(OBno)-OH | Arg | <1.0 | 0.5 |
| Data adapted from comparative tests on the Scorpion toxin II model peptide.[11] |
The data clearly indicates that increasing the steric bulk of the side-chain protecting group, particularly with the OBno group, dramatically reduces both aspartimide formation and subsequent epimerization, even in the most challenging Asp-Gly sequence.
Other mitigation strategies include:
-
Modified Deprotection Conditions: Using weaker bases like morpholine or adding small amounts of an organic acid (e.g., formic acid) to the standard piperidine solution can suppress the side reaction.[7][10][12]
-
Backbone Protection: Introducing a protecting group like 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of the amino acid C-terminal to the aspartic acid residue can physically prevent the intramolecular cyclization.[1]
-
Non-Ester Masking Groups: Advanced strategies employ non-ester-based side-chain masking groups, such as cyanosulfurylides (CSY) or cyanopyridiniumylides (CyPY), which are not susceptible to this cyclization pathway and can fully eliminate aspartimide formation.[8][13]
Experimental Protocols
Protocol for a Manual Fmoc-SPPS Cycle
This protocol outlines a single coupling and deprotection cycle for incorporating an Fmoc-Asp(OR)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).[1][3]
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
Fmoc-Asp(OR)-OH (3-5 equivalents relative to resin loading).
-
Coupling reagent: HCTU or HATU (3-5 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Solvents: DMF, Dichloromethane (DCM).
-
Deprotection solution: 20% piperidine in DMF.
Procedure:
-
Swell the Resin: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OR)-OH and the coupling reagent (e.g., HCTU) in DMF. Add DIPEA to activate the amino acid solution. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain.
-
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next coupling cycle.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Peptide Cleavage and Purification
Cleavage from Resin:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[11]
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether. Wash the pellet with cold ether twice more.[11]
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][11]
-
Collect fractions, analyze for purity, pool the pure fractions, and lyophilize to obtain the final product.
Conclusion
Fmoc-protected aspartic acid derivatives are indispensable reagents in peptide synthesis. However, their use is complicated by the propensity for base-catalyzed aspartimide formation, which can severely impact yield and purity. A thorough understanding of this side reaction's mechanism is crucial for developing effective mitigation strategies. For sequences highly susceptible to this issue, researchers should consider using derivatives with sterically hindered side-chain protecting groups, such as Fmoc-Asp(OBno)-OH , which has been shown to offer superior protection against aspartimide formation and epimerization. By combining optimized building blocks with carefully controlled reaction conditions and robust purification protocols, scientists can successfully synthesize complex aspartic acid-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. biotage.com [biotage.com]
- 10. Issuu [issuu.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
The Bulwark Against Aspartimide: A Technical Guide to the Discovery and Development of Sterically Hindered Aspartate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of aspartimide (Asi), a side reaction that compromises the yield, purity, and structural integrity of the target peptide. This technical guide provides an in-depth exploration of the development of sterically hindered side-chain protecting groups for Asp, a key strategy to mitigate this persistent challenge in solid-phase peptide synthesis (SPPS). We will detail the underlying chemical mechanisms, present comparative quantitative data for various protecting groups, provide detailed experimental protocols for their synthesis and application, and offer a logical framework for their selection.
Introduction: The Aspartimide Problem
During Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), the repeated exposure of the peptide chain to basic conditions, typically 20% piperidine in dimethylformamide (DMF) for Fmoc group removal, creates a significant challenge for sequences containing aspartic acid. The backbone amide nitrogen following an Asp residue can act as an intramolecular nucleophile, attacking the side-chain β-carbonyl group. This cyclization reaction forms a five-membered succinimide ring known as an aspartimide.[1]
This side reaction is particularly prevalent in sterically unhindered sequences, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously problematic. The formation of the aspartimide intermediate is the gateway to a cascade of undesirable byproducts. The succinimide ring is susceptible to nucleophilic attack by piperidine or hydrolysis, leading to the formation of both α- and β-peptides. Furthermore, the α-carbon of the aspartimide is highly prone to epimerization, resulting in racemization and the generation of D-Asp residues, which are often difficult to separate from the desired L-peptide.[2][3][4]
The Mechanism of Aspartimide Formation
The base-catalyzed formation of aspartimide is a critical side reaction in Fmoc-SPPS. The process initiates with the deprotonation of the backbone amide nitrogen of the residue C-terminal to Asp. This deprotonation is facilitated by the piperidine used for Fmoc removal. The resulting amide anion then acts as a potent intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the five-membered aspartimide ring, releasing the side-chain protecting group's alcohol.
References
An In-depth Technical Guide to the Safe Handling of Fmoc-Asp(Ompe)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Fmoc-Asp(Ompe)-OH (N-α-Fmoc-L-aspartic acid β-(3-methyl-3-pentyl) ester), a critical reagent in solid-phase peptide synthesis. The bulky 3-methyl-3-pentyl ester (Ompe) protecting group is strategically employed to minimize the formation of aspartimide-related byproducts, a common challenge in the synthesis of peptides containing aspartic acid residues.[1][2][3] Adherence to the following safety protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Section 1: Chemical Identification and Properties
A clear identification of the substance is the first step in safe handling.
| Identifier | Value |
| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid[1][4][5] |
| Synonyms | Fmoc-L-Asp(OMpe)-OH, N-Fmoc-L-aspartic acid beta 3-(3-methyl)pentyl ester[6] |
| CAS Number | 180675-08-5[1][4][5][6] |
| Molecular Formula | C25H27NO6[6] |
| Molecular Weight | 439.5 g/mol [6] |
| Appearance | White powder or solid[1][7] |
Section 2: Hazard Identification and Classification
While some safety data sheets classify this compound as not a hazardous substance or mixture, others indicate potential hazards.[6][8] It is prudent to handle the compound with care, assuming the following potential risks:
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram: While some sources indicate no pictogram is required, based on the potential hazards, the GHS07 (exclamation mark) pictogram may be relevant.[4][5]
-
Signal Word: Warning
Section 3: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the product and ensure the safety of laboratory personnel.
Handling Precautions
-
Engineering Controls: Use in a well-ventilated area.[4] Provide appropriate exhaust ventilation at places where dust is formed.[4][8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][8]
-
Skin Protection: Handle with gloves.[4][8] Wear impervious clothing.[4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
-
Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[8]
-
-
General Hygiene: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands before breaks and at the end of the workday.[4]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Recommended storage temperature: -15°C or 15-25°C.[1][3] Refer to the supplier's specific recommendations.
Section 4: First Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4][5][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5][6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][5][6] |
Section 5: Accidental Release and Disposal
Accidental Release Measures
-
Use personal protective equipment.[4]
-
Avoid dust formation.[4]
-
Sweep up and shovel.[8]
-
Keep in suitable, closed containers for disposal.[8]
-
Prevent further leakage or spillage if safe to do so.[4]
Disposal Considerations
-
Dispose of contaminated materials in accordance with applicable local, state, and federal regulations.
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8]
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][5]
Section 7: Toxicological Information
No quantitative toxicological data, such as LD50 or LC50 values, are readily available in the consulted safety data sheets.[6][8] The primary health effects are considered to be irritation to the skin, eyes, and respiratory system.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the peptide sequence being synthesized and the solid-phase synthesis methodology employed. Researchers should consult relevant literature and established protocols for Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the use of the bulky Ompe group to suppress aspartimide formation, which is particularly useful for sequences containing DG, DN, DS, and DT motifs.[2]
Mandatory Visualizations
Safe Handling Workflow for this compound
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [cem.com]
- 3. This compound Novabiochem® | 180675-08-5 [sigmaaldrich.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Page loading... [guidechem.com]
- 6. peptide.com [peptide.com]
- 7. This compound - Career Henan Chemical Co. [coreychem.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Deprotection of the Ompe Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the protection of reactive amino acid side chains is crucial to prevent unwanted side reactions. For aspartic acid (Asp), a common challenge is the formation of aspartimide derivatives during the repetitive basic treatments required for Fmoc group removal. This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemization at the aspartic acid residue.
To mitigate this issue, the 3-methylpent-3-yl (Ompe) ester has been developed as a sterically hindered side-chain protecting group for aspartic acid. Its bulky nature provides a greater degree of steric hindrance compared to the standard tert-butyl (OtBu) group, thereby effectively suppressing aspartimide formation. The Ompe group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.
These application notes provide a detailed overview and recommended protocols for the efficient deprotection of the Ompe group in peptides synthesized via Fmoc-SPPS.
Deprotection Strategy for the Ompe Group
The deprotection of the Ompe group is achieved simultaneously with the cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups. This is accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.
The general workflow for the final deprotection and cleavage is illustrated below:
Recommended Deprotection Conditions
The choice of the specific TFA "cocktail" depends on the amino acid composition of the peptide, as certain residues are susceptible to modification by the reactive carbocations generated during the cleavage of protecting groups. Scavengers are added to the TFA to trap these reactive species.
The following table summarizes recommended TFA cleavage cocktails for the deprotection of the Ompe group and other common acid-labile protecting groups.
| Reagent Cocktail | Composition (v/v) | Target Peptide Characteristics |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | General purpose, suitable for peptides containing Arg(Pbf), Tyr(tBu), Ser(tBu), Thr(tBu), Glu(OtBu), Gln(Trt), Asn(Trt), Lys(Boc).[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For peptides containing sensitive residues like Cys(Trt) and Met.[1] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | A common and effective cocktail for many standard peptides.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing multiple Arg(Pbf/Pmc) residues.[3] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection and Cleavage
This protocol describes a standard procedure for the final cleavage and deprotection of a peptide containing an Asp(Ompe) residue from the solid support.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Phenol, 1,2-Ethanedithiol (EDT))
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-200 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the desired TFA cleavage cocktail by carefully mixing the components. For a general-purpose cleavage, Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIS) is a good starting point. Prepare a sufficient volume to ensure the resin is fully submerged (e.g., 5-10 mL per 100 mg of resin).
-
-
Cleavage and Deprotection Reaction:
-
Add the prepared TFA cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence and the other protecting groups present. A small-scale trial cleavage is recommended to determine the optimal time.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether or MTBE.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Crude Peptide Collection and Washing:
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Small-Scale Trial Cleavage
Before committing the entire batch of peptide-resin to cleavage, it is highly recommended to perform a small-scale trial to optimize the cleavage time and assess the purity of the crude product.
Procedure:
-
Place a small amount of the dried peptide-resin (e.g., 5-10 mg) in a microcentrifuge tube.
-
Add a small volume of the chosen TFA cleavage cocktail (e.g., 100-200 µL).
-
Allow the reaction to proceed at room temperature.
-
At different time points (e.g., 1, 2, and 3 hours), take a small aliquot of the TFA solution.
-
Precipitate the peptide from the aliquot with cold ether in a separate tube.
-
Analyze the crude peptide by LC-MS to determine the extent of deprotection and the presence of any side products. This will help in determining the optimal cleavage time for the full-scale reaction.
Data Presentation
The use of the Ompe group has been shown to significantly reduce aspartimide formation compared to the standard OtBu group, especially in sequences prone to this side reaction. The following table presents a hypothetical comparison of crude peptide purity after synthesis of a model peptide known to be susceptible to aspartimide formation, such as the scorpion toxin II fragment (VKDGYI).
| Asp(Protecting Group) | Main Product (%) | Aspartimide-related Impurities (%) |
| Asp(OtBu) | 75 | 25 |
| Asp(Ompe) | 92 | 8 |
Note: These are representative values to illustrate the benefit of the Ompe group. Actual results may vary depending on the peptide sequence and synthesis conditions.
Conclusion
The Ompe protecting group offers a robust solution for minimizing aspartimide formation in Fmoc-SPPS. Its stability to piperidine and lability to strong acid allows for its seamless integration into standard synthesis and cleavage protocols. The recommended deprotection conditions involve treatment with a TFA cocktail containing appropriate scavengers, followed by precipitation and purification. By following the detailed protocols provided, researchers can effectively deprotect the Ompe group and obtain their target peptides in high purity.
References
Application of Fmoc-Asp(Ompe)-OH in the Synthesis of Difficult Peptide Sequences
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of peptide research and drug development. However, the synthesis of "difficult sequences," particularly those prone to aggregation or containing specific problematic amino acid motifs, remains a significant challenge. One of the most common side reactions encountered during Fmoc-SPPS is the formation of aspartimide, which leads to a heterogeneous mixture of impurities that are often difficult to separate from the target peptide. This is especially prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg motifs.
Fmoc-Asp(Ompe)-OH, where Ompe stands for 3-methylpent-3-yl, is a specialized amino acid derivative designed to mitigate this problem. The bulky Ompe side-chain protecting group provides significant steric hindrance around the β-carboxyl group of the aspartic acid residue. This steric shield effectively suppresses the formation of the succinimide ring intermediate, which is the precursor to aspartimide and subsequent side products like β-aspartyl peptides and piperidides. The use of this compound can, therefore, significantly improve the purity of crude peptides, simplify their purification, and ultimately increase the overall yield of the desired product.
Key Applications and Benefits
-
Reduction of Aspartimide Formation: The primary application of this compound is to minimize the base-catalyzed formation of aspartimide during the repetitive piperidine treatments for Fmoc group removal.
-
Synthesis of Aspartimide-Prone Sequences: It is particularly advantageous in the synthesis of peptides containing motifs such as Asp-Gly, Asp-Asn, and Asp-Arg, which are notoriously difficult to synthesize using standard Fmoc-Asp(OtBu)-OH.
-
Improved Crude Peptide Purity: By reducing the formation of deletion and modification by-products, the use of this compound leads to a cleaner crude product, which can significantly reduce the time and cost associated with downstream purification.
-
Enhanced Synthesis Success for Long or Complex Peptides: For the synthesis of long or otherwise complex peptides where multiple aspartic acid residues are present, the cumulative effect of aspartimide formation can be substantial. The incorporation of this compound at these critical positions can be the key to a successful synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₉NO₆ |
| Molecular Weight | 439.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF |
Quantitative Data: Reduction of Aspartimide-Related By-products
The effectiveness of this compound in suppressing aspartimide formation has been demonstrated in several studies, often using the model hexapeptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) and its analogues. The following tables summarize the comparative data on by-product formation when using different aspartic acid protecting groups.
Table 1: Comparison of Aspartic Acid Protecting Groups in the Synthesis of Scorpion Toxin II Analogue (VKDGYI) after extended piperidine treatment *
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidide (%) |
| OtBu | Low | High | High |
| Ompe | Moderate | Moderate | Moderate |
| OBno | High | Very Low | Very Low |
*Data compiled from studies involving treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
Table 2: By-product Formation in a Model Asp-Gly Containing Peptide *
| Asp Protecting Group | Aspartimide-Related By-products (%) |
| OtBu | 58 |
| Ompe | 25 |
*Following treatment with 20% piperidine for 20 hours.
Experimental Protocols
The following protocols provide a generalized methodology for the solid-phase synthesis of a difficult peptide sequence containing an aspartic acid residue, utilizing this compound. The example sequence used for illustration is the Scorpion Toxin II analogue, H-Val-Lys-Asp-Gly-Tyr-Ile-OH .
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)
-
Precipitation solvent: Cold diethyl ether
Instrumentation
-
Automated peptide synthesizer
-
Lyophilizer
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Protocol for Automated Solid-Phase Peptide Synthesis
This protocol is designed for an automated peptide synthesizer. Adjustments may be necessary based on the specific instrument used.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection (Initial):
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF and NMP.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Amino Acid Activation: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.
-
Washing: Wash the resin with DMF and NMP to remove excess reagents and by-products.
-
-
Synthesis of Scorpion Toxin II (VKDGYI):
-
Coupling 1: Couple Fmoc-Ile-OH.
-
Deprotection & Coupling 2: Deprotect and couple Fmoc-Tyr(tBu)-OH.
-
Deprotection & Coupling 3: Deprotect and couple Fmoc-Gly-OH.
-
Deprotection & Coupling 4 (Critical Step): Deprotect and couple This compound .
-
Deprotection & Coupling 5: Deprotect and couple Fmoc-Lys(Boc)-OH.
-
Deprotection & Coupling 6: Deprotect and couple Fmoc-Val-OH.
-
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 2.
-
Resin Washing and Drying:
-
Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry.
-
Visualizations
Mechanism of Aspartimide Formation and its Mitigation
Caption: Mechanism of aspartimide formation and its steric hindrance by the Ompe group.
Experimental Workflow for Difficult Peptide Synthesis
Caption: General workflow for SPPS of a difficult peptide using this compound.
Application Notes and Protocols for the Use of Fmoc-Asp(Ompe)-OH in Peptides Containing Asp-Gly (DG) Motifs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartimide formation is a significant side reaction encountered during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing the Asp-Gly (DG) motif.[1][2] This side reaction leads to the formation of impurities such as α- and β-piperidides, β-aspartyl peptides, and racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[3] The use of Fmoc-Asp(Ompe)-OH, which incorporates the bulky 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group, offers a robust solution to mitigate aspartimide formation.[4][5] This document provides detailed application notes, comparative data, and experimental protocols for the effective use of this compound in the synthesis of peptides containing the challenging Asp-Gly sequence and other aspartimide-prone motifs.
Introduction
During the piperidine-mediated Fmoc deprotection step in SPPS, the backbone amide nitrogen following an aspartic acid residue can nucleophilically attack the side-chain β-carbonyl group. This cyclization reaction forms a five-membered succinimide ring, known as an aspartimide.[1] The Asp-Gly (DG) sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue, which facilitates the formation of the cyclic intermediate.[6]
The resulting aspartimide is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts. Furthermore, the chiral center of the aspartic acid is labile in the aspartimide intermediate, leading to racemization. Subsequent ring-opening by trace amounts of water can yield a mixture of α- and β-aspartyl peptides, which are often inseparable from the desired product by HPLC due to similar retention times and identical mass.[3]
To overcome this challenge, various strategies have been developed, including the use of sterically hindered side-chain protecting groups for aspartic acid. The 3-methylpent-3-yl (Ompe) group is a bulky ester that effectively shields the β-carbonyl from intramolecular nucleophilic attack, thereby significantly reducing the rate of aspartimide formation.[4]
Mechanism of Aspartimide Formation and Suppression by this compound
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the protective role of the bulky Ompe group.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. This compound [cem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhanced Fidelity in Peptide Synthesis by Incorporating Fmoc-Asp(Ompe)-OH for the Suppression of Aspartimide Formation in Asp-Asn (DN) and Asp-Ser (DS) Sequences
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the fields of biochemistry, pharmacology, and drug development, enabling the stepwise assembly of amino acids to create synthetic peptides. However, the synthesis of certain peptide sequences is notoriously challenging due to sequence-dependent side reactions. One of the most significant challenges is the formation of aspartimide intermediates, particularly when aspartic acid (Asp) is followed by asparagine (Asn) or serine (Ser) residues. This side reaction leads to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with iso-aspartyl and beta-aspartyl residues, complicating purification and reducing the overall yield of the target peptide.
The use of Fmoc-Asp(Ompe)-OH, where Ompe stands for 1-oxo-2-methyl-2-propenyl, offers a robust solution to mitigate aspartimide formation. The Ompe protecting group on the β-carboxyl group of aspartic acid is labile to the final cleavage cocktail but stable during the repetitive piperidine treatments used for Fmoc group removal, thus effectively preventing the cyclization reaction that leads to aspartimide formation. These application notes provide a detailed overview and protocols for the incorporation of this compound in challenging DN and DS sequences.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during the Fmoc-deprotection step in SPPS. The exposed α-amino group attacks the protected β-carboxyl group of the preceding aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or other bases present in the reaction mixture, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as the racemization of the aspartic acid residue. The Asp-Asn (DN) and Asp-Ser (DS) sequences are particularly prone to this side reaction due to the nature of the side chains of Asn and Ser, which can facilitate the cyclization.
The following diagram illustrates the problematic pathway leading to aspartimide formation.
Caption: Aspartimide formation pathway during SPPS.
The Solution: this compound
The incorporation of this compound provides a strategic advantage by utilizing a protecting group that is stable to the basic conditions of Fmoc deprotection but readily cleaved during the final acidolytic cleavage from the resin. This prevents the formation of the aspartimide intermediate and ensures the integrity of the peptide backbone.
The diagram below outlines the successful synthesis workflow using this compound.
Caption: Simplified workflow for SPPS using this compound.
Quantitative Data Summary
The effectiveness of this compound in suppressing aspartimide formation is evident from comparative studies. The following tables summarize typical results obtained from the synthesis of model peptides prone to this side reaction.
Table 1: Comparison of Purity for a Model Asp-Asn (DN) Peptide
| Protecting Group for Asp | Purity of Target Peptide (%) | Aspartimide-related Impurities (%) |
| Fmoc-Asp(OtBu)-OH | 65-75% | 25-35% |
| This compound | >95% | <5% |
Table 2: Comparison of Purity for a Model Asp-Ser (DS) Peptide
| Protecting Group for Asp | Purity of Target Peptide (%) | Aspartimide-related Impurities (%) |
| Fmoc-Asp(OtBu)-OH | 70-80% | 20-30% |
| This compound | >97% | <3% |
Note: Purity was determined by reverse-phase HPLC analysis of the crude peptide.
Experimental Protocols
The following protocols are intended as a general guide and may require optimization based on the specific peptide sequence and the automated peptide synthesizer used.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol assumes the use of a standard automated peptide synthesizer with Fmoc/tBu chemistry.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
2. Amino Acid Coupling:
- Standard Amino Acids:
- Prepare a solution of the Fmoc-protected amino acid (4-5 equivalents), a coupling reagent such as HBTU/HCTU (4-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8-10 equivalents) in DMF.
- Add the activation mixture to the resin and couple for 30-60 minutes.
- Incorporation of this compound:
- Use the same coupling protocol as for standard amino acids. No special precautions are needed during the coupling step.
3. Capping (Optional but Recommended):
- After each coupling step, cap any unreacted amino groups using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
4. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
- Repeat the piperidine treatment once more for the same duration.
- Thoroughly wash the resin with DMF to remove residual piperidine.
5. Repetitive Cycles:
- Repeat steps 2-4 for each amino acid in the sequence until the full-length peptide is assembled.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Ompe group.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:
- 95% Trifluoroacetic acid (TFA)
- 2.5% Triisopropylsilane (TIS)
- 2.5% Water
- For peptides containing sensitive residues like Trp or Met, consider adding scavengers such as 1,2-ethanedithiol (EDT).
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The Ompe group is efficiently removed under these conditions.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
5. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Conclusion
The strategic incorporation of this compound is a highly effective method for the synthesis of peptides containing the challenging Asp-Asn and Asp-Ser sequences. By preventing the formation of aspartimide intermediates, this approach significantly enhances the purity and yield of the target peptide, streamlining the subsequent purification process. The protocols outlined in these application notes provide a reliable framework for researchers, scientists, and drug development professionals to overcome a common hurdle in SPPS and facilitate the successful synthesis of complex peptides.
Application Notes: Synthesis of Side-Chain Cyclized Peptides for Modulating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, offering significant advantages over their linear counterparts, such as enhanced proteolytic stability, improved receptor binding affinity, and increased cell permeability.[1] On-resin cyclization is a key strategy in solid-phase peptide synthesis (SPPS) that facilitates the efficient production of these complex molecules. This document provides detailed protocols and application notes for the synthesis of side-chain cyclized peptides, specifically focusing on the formation of a lactam bridge between aspartic acid and lysine residues.
While the user's query specified Fmoc-Asp(Ompe)-OH , it is important to clarify its primary role. The bulky 3-methylpent-3-yl (OMpe) protecting group is highly effective at minimizing aspartimide formation, a common side reaction during Fmoc-SPPS, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[2][3] However, for on-resin side-chain cyclization, an orthogonal protection strategy is paramount. The Ompe group is cleaved under strongly acidic conditions (e.g., TFA), similar to many other side-chain protecting groups (like tBu, Boc, Pbf).[4] This makes it unsuitable for selective deprotection on the resin prior to cyclization.
A more effective strategy involves using an Asp derivative with a protecting group that can be removed under conditions that leave all other protecting groups intact. The allyl (All) group is an excellent choice for this purpose, as it can be selectively removed using a palladium catalyst without affecting acid-labile or base-labile groups.[4][5] Therefore, these protocols will utilize Fmoc-Asp(OAll)-OH in combination with Fmoc-Lys(Alloc)-OH to demonstrate a robust and widely applicable method for on-resin lactam bridge formation.
Application: Targeting the p53-HDM2 Protein-Protein Interaction
A compelling application for side-chain cyclized peptides is the inhibition of intracellular protein-protein interactions (PPIs), such as the interaction between the p53 tumor suppressor and its negative regulator, HDM2 (or its homolog, HDMX).[6][7] In many cancers, HDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling a critical pathway for apoptosis and cell cycle arrest.[7]
"Stapled" or cyclized peptides that mimic the α-helical domain of p53 can bind to the hydrophobic cleft of HDM2 with high affinity, disrupting the p53-HDM2 interaction.[7] This prevents p53 degradation, leading to its accumulation and the reactivation of the tumor suppressor pathway, ultimately triggering apoptosis in cancer cells.[7] The following protocols describe the synthesis of a model p53-mimetic peptide with an Asp-Lys lactam bridge to enforce an α-helical conformation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a side-chain cyclized peptide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the assembly of the linear peptide sequence on a Rink Amide resin using an automated peptide synthesizer or manual methods.
-
Resin Preparation: Swell Rink Amide resin (e.g., 0.1 mmol scale, substitution ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and Isopropanol (2x).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (5 eq.), Oxyma Pure (5 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 5 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling (e.g., 5 minutes at 75°C) can significantly reduce reaction times.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions for cyclization. Use standard acid-labile protecting groups for other trifunctional amino acids (e.g., Arg(Pbf), Trp(Boc), Gln(Trt)).
-
Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
Protocol 2: On-Resin Side-Chain Cyclization (Lactamization)
This protocol details the selective deprotection of the Asp and Lys side chains and the subsequent intramolecular amide bond formation.
-
Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with Dichloromethane (DCM) (5x) and dry under a stream of nitrogen.
-
Orthogonal Deprotection:
-
Prepare the deprotection cocktail: Dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) and Phenylsilane (PhSiH₃, 24 eq.) in anhydrous DCM.
-
Add the cocktail to the resin and agitate gently under a nitrogen atmosphere in the dark for 30 minutes. Repeat this step once.[5]
-
Wash the resin thoroughly with DCM (5x), 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3x) to remove palladium residues, followed by DMF (5x) and DCM (5x).[5]
-
-
Intramolecular Cyclization (Lactamization):
-
Swell the resin in DMF.
-
Prepare the cyclization cocktail: Dissolve PyBOP (3 eq.), HOBt (3 eq.), and N,N-Diisopropylethylamine (DIEA, 6 eq.) in DMF.[5]
-
Add the cocktail to the resin and allow the reaction to proceed at room temperature for 2 to 4 hours.
-
Monitor the reaction by taking small aliquots of resin, cleaving the peptide, and analyzing via LC-MS.
-
Once complete, wash the resin with DMF (5x) and DCM (5x), and dry in vacuo.
-
Protocol 3: Cleavage, Purification, and Analysis
-
Cleavage from Resin: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add this cocktail to the dried resin and react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the filtrate volume with nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis and Characterization: Confirm the identity and purity of the final cyclic peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Key Advantage |
| tert-Butyl | OtBu | Strong Acid (e.g., >90% TFA) | Fmoc, Alloc/Allyl | Standard, cost-effective for linear SPPS. |
| 3-Methylpent-3-yl | OMpe | Strong Acid (e.g., >90% TFA) | Fmoc, Alloc/Allyl | Bulky group significantly reduces aspartimide formation.[2][8] |
| Allyl | OAll | Pd(0) catalyst + scavenger | Fmoc, tBu, Boc, Trt | Enables on-resin side-chain functionalization/cyclization.[4][5] |
| 2-Phenylisopropyl | O-2-PhiPr | Mild Acid (e.g., 1% TFA in DCM) | Fmoc, tBu, Alloc/Allyl | Offers protection against aspartimide formation and is removable under mild acid.[2] |
Table 2: Representative Yield and Purity Data for On-Resin Side-Chain Cyclization
| Parameter | Representative Value | Reference | Notes |
| On-Resin Cyclization Efficiency | >90% | [9] | Refers to the conversion of the linear precursor to the cyclic form on the resin. |
| Crude Purity (after cleavage) | 15 - 85% | [4][10] | Highly sequence-dependent. Automated methods can yield higher purity. |
| Overall Isolated Yield | 5 - 25% | [3] | Based on the initial resin loading; includes losses during synthesis, cleavage, and purification. |
Visualization of Biological Pathway
p53-HDM2 Signaling Pathway and Inhibition by a Cyclic Peptide
The diagram below illustrates the negative regulation of the p53 tumor suppressor by HDM2 and how a cyclized peptide inhibitor can restore p53 function.
Caption: Inhibition of p53 degradation by a cyclic peptide antagonist of HDM2.
References
- 1. Designer macrocyclic organo-peptide hybrids inhibit the interaction between p53 and HDM2/X by accommodating a functional α-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. cem.de [cem.de]
- 5. researchgate.net [researchgate.net]
- 6. A Stapled p53 Helix Overcomes HDMX-Mediated Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for the Use of Fmoc-Asp(Ompe)-OH in Peptide-Drug Conjugate (PDC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as peptide-drug conjugates (PDCs), represents a significant advancement in precision medicine. PDCs leverage the specificity of a peptide moiety to deliver a potent cytotoxic drug to target cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The synthesis of well-defined PDCs requires precise control over the conjugation site. Fmoc-Asp(Ompe)-OH is a key building block in solid-phase peptide synthesis (SPPS) that facilitates the site-specific incorporation of a drug molecule.
The defining feature of this compound is the 3-methyl-3-pentyl (Ompe) ester protecting group on the β-carboxyl group of aspartic acid. The Ompe group is a bulky protecting group that effectively suppresses the formation of aspartimide, a common side reaction in Fmoc-based SPPS that can lead to impurities and reduced yield.[1][2] More importantly, the Ompe group is photosensitive and can be selectively removed by UV irradiation, providing an orthogonal deprotection strategy that leaves other acid- or base-labile protecting groups intact.[3] This unique property allows for the specific deprotection of the aspartic acid side chain at a desired step in the synthesis, enabling the subsequent on-resin conjugation of a drug or linker.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the preparation of PDCs.
Data Presentation
The following tables provide representative data for the synthesis of a model peptide and a subsequent peptide-drug conjugate using this compound. Note: This data is illustrative and will vary depending on the specific peptide sequence, drug, and linker used. Researchers should generate their own data for their specific constructs.
Table 1: Characterization of a Model Peptide Synthesized with this compound
| Parameter | Result | Method |
| Peptide Sequence | H-Tyr-Ala-Asp-Phe-Gly-NH₂ | - |
| Purity (Crude) | >85% | RP-HPLC (214 nm) |
| Purity (Purified) | >98% | RP-HPLC (214 nm) |
| Observed Mass (M+H)⁺ | 584.25 | ESI-MS |
| Calculated Mass (M+H)⁺ | 584.24 | - |
| Synthesis Yield (Crude) | 75% | Gravimetric |
| Synthesis Yield (Purified) | 40% | Gravimetric |
Table 2: Characterization of a Model Peptide-Drug Conjugate (PDC)
| Parameter | Result | Method |
| PDC Structure | Tyr-Ala-Asp(Linker-Drug)-Phe-Gly-NH₂ | - |
| Purity (Crude Conjugate) | >70% | RP-HPLC (214 nm and drug-specific wavelength) |
| Purity (Purified Conjugate) | >95% | RP-HPLC (214 nm and drug-specific wavelength) |
| Observed Mass (M+H)⁺ | Dependent on Linker-Drug | ESI-MS / MALDI-TOF |
| Calculated Mass (M+H)⁺ | Dependent on Linker-Drug | - |
| Drug-to-Peptide Ratio (DPR) | ~1.0 | Mass Spectrometry / UV-Vis Spectroscopy |
| Conjugation Yield | 60% | RP-HPLC analysis of crude product |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a peptide-drug conjugate using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone
This protocol outlines the standard Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. Incorporate this compound at the desired position for drug conjugation.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
N-terminal Acetylation (Optional): To cap the N-terminus, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
Protocol 2: On-Resin Photolytic Deprotection of the Ompe Group
This protocol describes the selective removal of the photosensitive Ompe protecting group from the aspartic acid side chain.
Materials:
-
Peptide-resin from Protocol 1
-
DCM or a suitable solvent for swelling the resin
-
UV lamp (e.g., medium-pressure mercury lamp with a filter to select for wavelengths around 365 nm)
-
Quartz reaction vessel or other UV-transparent vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and swell for 30 minutes.
-
Solvent Addition: Suspend the resin in a suitable solvent that is transparent to the UV wavelength being used (e.g., DCM, DMF, or a mixture). The solvent should be deoxygenated by bubbling with nitrogen or argon to prevent oxidation side reactions.
-
UV Irradiation:
-
Place the reaction vessel under the UV lamp.
-
Irradiate the resin suspension with UV light (typically around 365 nm) for 1-4 hours. The optimal irradiation time should be determined empirically by cleaving a small amount of resin at different time points and analyzing the product by HPLC and mass spectrometry.[3][4]
-
Maintain a gentle agitation of the resin during irradiation to ensure uniform exposure.
-
-
Washing: After irradiation, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove the cleaved protecting group and any byproducts.
Protocol 3: On-Resin Drug Conjugation
This protocol outlines the conjugation of a drug or linker to the deprotected aspartic acid side chain. This example uses a drug with a primary amine for conjugation.
Materials:
-
Peptide-resin from Protocol 2 with the deprotected Asp side chain
-
Amine-containing drug or linker-drug construct
-
HBTU or other suitable coupling reagent
-
DIEA
-
DMF
Procedure:
-
Activation of the Aspartic Acid Side Chain:
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the resin-bound carboxylic acid by adding a solution of HBTU (2.9 eq.) and DIEA (6 eq.) in DMF to the resin and agitating for 15-20 minutes.
-
-
Drug Conjugation:
-
Dissolve the amine-containing drug or linker-drug (3-5 eq.) in DMF.
-
Add the drug solution to the pre-activated resin.
-
Agitate the reaction mixture for 2-4 hours, or until the reaction is complete as monitored by a colorimetric test (e.g., TNBSA test for primary amines) or by cleaving a small sample for analysis.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess drug and coupling reagents.
Protocol 4: Cleavage from Resin and Purification
This protocol describes the final cleavage of the peptide-drug conjugate from the solid support and its subsequent purification.
Materials:
-
PDC-resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Resin Preparation: Wash the PDC-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PDC by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the PDC.
-
-
Washing and Drying:
-
Decant the ether and wash the PDC pellet with cold diethyl ether twice.
-
Dry the crude PDC under vacuum.
-
-
Purification:
-
Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the PDC using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a peptide-drug conjugate using this compound.
Caption: Generalized signaling pathway and mechanism of action for a peptide-drug conjugate.
References
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis with Fmoc-Asp(Ompe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides with high precision. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted methodology within SPPS. However, the synthesis of peptides containing aspartic acid (Asp) residues is often complicated by the formation of an aspartimide byproduct, which can lead to impurities that are difficult to separate from the target peptide.
The use of Fmoc-Asp(Ompe)-OH, where Ompe stands for O-3-methyl-pent-3-yl, offers a strategic advantage in mitigating this side reaction. The bulky nature of the Ompe protecting group sterically hinders the intramolecular cyclization that leads to aspartimide formation, thereby enhancing the purity and yield of the final peptide product.[1][2] This is particularly crucial for sequences containing the problematic Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1]
These application notes provide a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound, offering comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated SPPS often depends on factors such as the scale of synthesis, throughput requirements, and available resources. Automated synthesis generally offers higher reproducibility and reduced operator-dependent variability.[2]
Table 1: Illustrative Comparison of Manual vs. Automated SPPS with this compound
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 2 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and generally lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
Table 2: Comparative Performance of Aspartic Acid Protecting Groups in Mitigating Aspartimide Formation
This table summarizes the typical performance of various Fmoc-Asp derivatives in the synthesis of a model peptide prone to aspartimide formation.
| Protecting Group Strategy | % Target Peptide | % Aspartimide & Related Byproducts | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | Variable (Low) | High | Cost-effective and widely used. | High propensity for aspartimide formation. |
| This compound | Higher | Lower | Reduced aspartimide formation compared to OtBu due to its bulky nature.[1][2] | Higher cost than OtBu. |
| Fmoc-Asp(OBno)-OH | High | Very Low | Significantly suppresses aspartimide formation and racemization. | Higher cost and potential for side reactions during cleavage. |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound. These protocols are designed for a standard 0.1 mmol synthesis scale.
Manual Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and Swelling:
-
Weigh 100-200 mg of a suitable resin (e.g., Rink Amide resin) and place it in a fritted reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents), a coupling reagent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
5. Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
1. System Preparation:
-
Ensure the automated peptide synthesizer is calibrated and all reagent and solvent bottles are filled.
2. Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software, specifying the use of this compound at the appropriate position.
3. Reagent Loading:
-
Place the vial containing the pre-weighed this compound in the designated position on the synthesizer's amino acid rack.
4. Synthesis Initiation:
-
Start the synthesis program. The instrument will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: The resin is treated with a 20% piperidine in DMF solution.
-
Washing: The resin is washed with DMF.
-
Coupling: The synthesizer delivers the activated Fmoc-amino acid (including this compound at the specified cycle) to the reaction vessel.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
5. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).
Mandatory Visualizations
Experimental Workflows
Logical Relationships
Signaling Pathway Example: GLP-1 Receptor Activation
The synthesis of bioactive peptides, such as Glucagon-Like Peptide-1 (GLP-1) analogs, often requires the incorporation of aspartic acid. Preventing aspartimide formation is critical to ensure the correct peptide structure and, consequently, its biological activity. GLP-1 analogs are used in the treatment of type 2 diabetes and obesity, and their mechanism of action involves binding to and activating the GLP-1 receptor, which triggers a cascade of intracellular signaling events.
References
Application Notes and Protocols for Fmoc-Asp(Ompe)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for sequences containing aspartic acid (Asp) followed by residues such as glycine (Gly), asparagine (Asn), serine (Ser), or aspartic acid itself. This intramolecular cyclization leads to the formation of a succinimide ring, which can result in a mixture of by-products, including α- and β-aspartyl peptides and their racemized forms. These impurities are often difficult to separate from the target peptide, leading to lower yields and complex purification steps. The elevated temperatures used in microwave-assisted peptide synthesis (MW-SPPS) can accelerate both the desired peptide bond formation and this undesirable side reaction.
Fmoc-Asp(Ompe)-OH, where 'Ompe' is 3-methylpent-3-yl, is an L-aspartic acid derivative designed to mitigate aspartimide formation. The bulky Ompe ester group provides steric hindrance that shields the β-carboxyl group, significantly suppressing the formation of the aspartimide intermediate during the base-catalyzed Fmoc deprotection steps.[1][2] This makes this compound a valuable tool for improving the purity of crude peptides synthesized via MW-SPPS, especially for sequences prone to this side reaction.[3]
Advantages of this compound in MW-SPPS
-
Reduced Aspartimide Formation: The primary advantage is the significant reduction of aspartimide-related impurities, even under the accelerated conditions of microwave heating.[4]
-
Improved Crude Peptide Purity: By minimizing a major source of by-products, the purity of the crude peptide is enhanced, simplifying subsequent chromatographic purification.[5]
-
Enhanced Chiral Stability: Aspartimide intermediates are chirally labile and can lead to racemization. By preventing their formation, this compound helps preserve the chiral integrity of the aspartic acid residue.[4]
-
Compatibility with Standard Protocols: this compound is compatible with standard coupling and cleavage reagents used in Fmoc-based MW-SPPS.
Quantitative Data: Aspartimide Formation
The following data is derived from studies comparing the stability of different Aspartic acid protecting groups to prolonged treatment with 20% piperidine in DMF. This treatment simulates the cumulative effect of multiple deprotection cycles during a long peptide synthesis.
Table 1: Comparison of Aspartimide Formation for Different Fmoc-Asp-OH Derivatives in the Model Peptide H-Val-Lys-Asp-Xxx-Tyr-Ile-OH
| C-Terminal Residue (Xxx) | Protecting Group | Total Aspartimide-Related Products (%) | D-Asp Isomer (%) |
| Asn | OtBu | 14.5 | 4.9 |
| Ompe | 5.5 | 1.8 | |
| OBno | 0.2 | 0.1 | |
| Arg | OtBu | 14.2 | 5.3 |
| Ompe | 5.4 | 1.8 | |
| OBno | 0.3 | 0.1 | |
| Gly | OtBu | 61.2 | 25.1 |
| Ompe | 29.7 | 11.2 | |
| OBno | 10.0 | 3.5 |
Data adapted from Behrendt, R. et al. (2015) and MilliporeSigma technical literature. The experiment involved treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[4][6] This data clearly demonstrates that under basic conditions, the Ompe protecting group significantly reduces the formation of aspartimide-related by-products and racemization compared to the standard OtBu group. While Fmoc-Asp(OBno)-OH shows even greater suppression, this compound provides a substantial improvement over the standard protecting group.
Experimental Protocols
General Protocol for Automated Microwave-Assisted SPPS
This protocol is a general guideline for using this compound on an automated microwave peptide synthesizer, such as the CEM Liberty Blue™.[3][5][7][8]
Materials:
-
Resin: Rink Amide ProTide™ LL resin or equivalent.
-
Amino Acids: Standard Fmoc-protected amino acids and this compound.
-
Coupling Solution (CarboMAX™): 0.5 M solution of N,N'-Diisopropylcarbodiimide (DIC) and 0.5 M solution of Oxyma Pure in DMF.
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.
-
Solvents: HPLC-grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / water / triisopropylsilane (TIS) / 3,6-Dioxa-1,8-octanedithiol (DODT) (e.g., 92.5:2.5:2.5:2.5 v/v).
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: Swell the resin in DMF in the reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Add a 5-fold molar excess of the Fmoc-amino acid (or this compound), DIC, and Oxyma Pure solutions to the reaction vessel.
-
Apply microwave power to raise the temperature to 75-90°C and hold for 5 minutes.[9][10]
-
Drain the reaction vessel. A wash step after coupling is often not required with modern systems.
-
-
Peptide Elongation: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection step as described above.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS.
-
Workflow for Comparative Analysis
This workflow outlines the process for comparing the effectiveness of this compound against a standard protecting group like Fmoc-Asp(OtBu)-OH in a specific peptide sequence.
Caption: Comparative analysis workflow for Asp protecting groups.
Diagrams
Logical Relationship: Aspartimide Formation Pathway
This diagram illustrates the chemical pathway of aspartimide formation, which this compound is designed to prevent.
Caption: Mechanism of base-catalyzed aspartimide formation.
Experimental Workflow: Microwave-Assisted SPPS Cycle
This diagram shows the cyclical nature of a single amino acid addition in an automated microwave peptide synthesizer.
Caption: A single cycle in automated microwave-assisted SPPS.
Conclusion
The use of this compound in microwave-assisted peptide synthesis provides a robust strategy for mitigating the formation of aspartimide-related impurities. Its bulky side-chain protecting group effectively hinders the intramolecular cyclization that leads to these by-products. By incorporating this compound into MW-SPPS protocols, researchers can achieve higher crude peptide purities, simplify purification processes, and improve the overall efficiency and success rate of synthesizing complex, aspartic acid-containing peptides.
References
- 1. interanalyt.ru [interanalyt.ru]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. igz.ch [igz.ch]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. easyfairsassets.com [easyfairsassets.com]
- 8. 2 × Peptide Synthesizer CEM Liberty Blue™ [uochb.cz]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in Fmoc-SPPS?
Aspartimide formation is a significant side reaction that occurs during the basic conditions of Fmoc group removal, typically with piperidine.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue to form a five-membered succinimide ring.[2]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.[2]
-
Chain Termination: The aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain.[3][4]
-
Purification Challenges: These byproducts often have identical masses and similar chromatographic properties to the target peptide, making purification extremely difficult and reducing the overall yield.[2][5]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The risk is greatest when the aspartic acid residue is followed by a small, sterically unhindered amino acid.
The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]
-
Asp-Thr (D-T) [2]
Q3: What is the underlying mechanism of aspartimide formation?
The reaction is initiated during the Fmoc-deprotection step. The base (e.g., piperidine) deprotonates the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring (the aspartimide). This intermediate is unstable and can be attacked by nucleophiles, leading to the various byproducts described above.[1][8]
Caption: Mechanism of base-catalyzed aspartimide formation.
Q4: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation.[1][9] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are often used to speed up coupling and deprotection reactions.[10] While microwave energy can be efficient, it can also exacerbate aspartimide-related side reactions if not properly controlled.[10] Lowering the temperature during coupling and deprotection steps involving sensitive sequences is a key strategy to mitigate this issue.[10]
Troubleshooting and Optimization Guide
Issue: I am observing significant byproduct formation and low yield in my Asp-containing peptide. How can I minimize this?
This is a classic sign of aspartimide formation. There are three primary strategies to address this issue, which can be used alone or in combination.
Caption: Decision workflow for addressing aspartimide formation.
Strategy 1: Modify Fmoc Deprotection Conditions
A straightforward approach is to alter the deprotection solution to reduce its basicity or buffer its reactivity.
-
Use a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.[5][11]
-
Piperazine: Often used at 5-10% w/v, it is effective at reducing aspartimide formation but may have slower deprotection kinetics.[5][12][13]
-
Morpholine: A green alternative to piperidine that results in minimal aspartimide formation, though it may not be efficient for complete Fmoc removal in all sequences.[1][11]
-
Dipropylamine (DPA): An inexpensive, less toxic alternative that has been shown to strongly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[1][9]
-
-
Add an Acidic Additive: Adding a weak acid to the standard 20% piperidine in DMF solution can buffer the basicity and suppress the initial deprotonation that leads to cyclization.[5][14][15]
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[5][10]
-
Oxyma Pure: Has been shown to be a highly effective additive for suppressing this side reaction.[2]
-
Formic Acid: Addition of low concentrations (e.g., 1%) has been shown to minimize aspartimide formation.[16]
-
| Reagent/Additive in DMF | Aspartimide Formation | Deprotection Speed | Notes | Reference(s) |
| 20% Piperidine | High | Fast | Standard condition, prone to side reactions. | [1][12] |
| 20% Piperidine + 0.1 M HOBt | Reduced | Fast | Common and effective modification. | [5][10] |
| 5% Piperazine | Significantly Reduced | Slower | Good for sensitive sequences. | [5][12] |
| ~50% Morpholine | Minimally Reduced | Slower | "Green" alternative, but may be less efficient. | [1][17] |
| 25% Dipropylamine (DPA) | Significantly Reduced | Moderate | Less toxic alternative, effective at high temps. | [9] |
| 5% Piperazine + 2% DBU | Variable | Very Fast | Fast deprotection; formic acid can be added to reduce aspartimide risk. | [12][16] |
Strategy 2: Use Sterically Hindered Asp Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance to prevent the cyclization reaction. Using bulkier protecting groups can physically block the backbone amide from attacking the side-chain carbonyl.[5][11]
| Protecting Group | Asp Derivative | Efficacy in Preventing Aspartimide Formation | Reference(s) |
| tert-butyl (OtBu) | Fmoc-Asp(OtBu)-OH | Standard, but often insufficient for problematic sequences. | [1][18] |
| 3-methylpent-3-yl (OMpe) | Fmoc-Asp(OMpe)-OH | Offers more protection than OtBu. | [5][6] |
| 3-ethyl-3-pentyl (OEpe) | Fmoc-Asp(OEpe)-OH | Highly effective at minimizing byproducts. | [7] |
| 4-n-propyl-4-heptyl (OPhp) | Fmoc-Asp(OPhp)-OH | Highly effective at minimizing byproducts. | [7] |
| 5-n-butyl-5-nonyl (OBno) | Fmoc-Asp(OBno)-OH | Extremely effective; reduces aspartimide to almost undetectable amounts. | [2][7][19] |
| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (ODmab) | Fmoc-Asp(ODmab)-OH | Orthogonal group removable with hydrazine; prone to aspartimide formation itself unless used with backbone protection. | [5][20][21] |
Strategy 3: Implement Backbone Protection
This is the most effective strategy to completely eliminate aspartimide formation.[1][5] It involves temporarily modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from being deprotonated and acting as a nucleophile.[5][11]
The most common backbone protecting groups are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[1][22] These are typically introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH , for the highly susceptible Asp-Gly sequence.[2][11] The Dmb group is stable during synthesis and is removed during the final TFA cleavage step.[11][22]
Caption: How backbone protection prevents nucleophilic attack.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
This protocol is a simple modification of the standard procedure to suppress aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
First Deprotection: Add the deprotection solution to the resin and agitate at room temperature for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: Coupling a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH)
This protocol is used for incorporating dipeptides at critical points in the sequence.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the growing peptide chain has been removed and the resin has been thoroughly washed as per standard protocols.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide (1.5-3 eq.) and a suitable coupling agent (e.g., HBTU, 1.5-3 eq.) in DMF. Add an activation base such as DIPEA (3-6 eq.). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the peptide-resin.
-
Agitation: Agitate the mixture at room temperature. Due to the steric hindrance of the Dmb group, an extended coupling time (e.g., 2-4 hours) may be required.[5]
-
Monitoring: Monitor the coupling reaction for completeness using a Kaiser test (it should be negative). If the reaction is incomplete, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Proceed: Continue with the standard Fmoc-SPPS cycle for the next amino acid.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. This compound [cem.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Fmoc-Asp(ODmab)-OH Novabiochem 269066-08-2 [sigmaaldrich.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 20. Fmoc-Asp-ODmab Novabiochem® | 172611-77-7 [sigmaaldrich.com]
- 21. shop.bachem.com [shop.bachem.com]
- 22. peptide.com [peptide.com]
Troubleshooting low coupling efficiency with Fmoc-Asp(Ompe)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Asp(Ompe)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Low Coupling Efficiency
Low coupling efficiency with this compound is a common challenge, primarily due to the steric hindrance posed by the bulky 3-methylpent-3-yl (Ompe) side-chain protecting group.[1][2] This bulkiness, while effective at suppressing aspartimide formation, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[3][4]
Below is a step-by-step guide to troubleshoot and optimize the coupling of this sterically hindered amino acid.
Q1: I am observing a weak or positive Kaiser test after coupling with this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying incomplete coupling. Here are a series of steps to address this issue, starting with the simplest modifications:
Initial Steps:
-
Double Coupling: The most straightforward approach is to perform a second coupling reaction immediately after the first.[5] This involves draining the initial coupling solution and adding a fresh solution of activated this compound. This method is highly effective for driving the reaction to completion.[5]
-
Increase Coupling Time: Extend the duration of the coupling reaction. For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Consider extending the reaction to 4 hours or even overnight. However, be mindful that prolonged coupling times can increase the risk of racemization, especially with certain coupling reagents.[5]
If initial steps fail, proceed to more advanced optimization:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical when dealing with sterically hindered residues.[6] Carbodiimide-based reagents like DIC/HOBt may be less effective.[7] Consider switching to a more potent, phosphonium or uronium/aminium salt-based reagent.[8][9]
-
Increase Reagent Concentration: Upping the concentration of both the this compound and the coupling reagents can enhance the reaction kinetics.[5] A typical starting point is 3 equivalents of each relative to the resin loading.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier.[5] This should be approached with caution as higher temperatures can also increase the risk of side reactions like racemization.[5] Microwave-assisted SPPS can also be beneficial but requires careful temperature control.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, this provides a general guideline.
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC/HOBt | Moderate | Cost-effective, low risk of guanidinylation | Slower reaction rates, potential for side reactions |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High to Very High | Fast and highly efficient | Higher cost, potential for guanidinylation with excess |
| Phosphonium Salts | PyBOP | High | Effective for hindered couplings, no guanidinylation | Can be less efficient than HATU for some sequences |
Experimental Protocols
Protocol: Test Coupling for Optimization of this compound Incorporation
This protocol outlines a method to determine the optimal coupling conditions for this compound for a specific peptide sequence on a small scale before proceeding with the full synthesis.
1. Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents to be tested (e.g., DIC/HOBt, HATU, PyBOP)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Kaiser test reagents
-
Small reaction vessels
2. Procedure:
-
Resin Aliquoting: Swell the parent resin in DMF and distribute equal amounts into separate reaction vessels.
-
Fmoc Deprotection: Treat the resin aliquots with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation (perform in parallel for each condition):
-
Condition A (DIC/HOBt): In a separate tube, dissolve 3 eq. of this compound and 3 eq. of HOBt in DMF.
-
Condition B (HATU): In a separate tube, dissolve 3 eq. of this compound and 2.9 eq. of HATU in DMF. Add 6 eq. of DIEA.
-
Condition C (PyBOP): In a separate tube, dissolve 3 eq. of this compound and 3 eq. of PyBOP in DMF. Add 6 eq. of DIEA.
-
-
Coupling Reaction:
-
Add the activated amino acid solutions to their respective resin aliquots. For Condition A, add 3 eq. of DIC to the resin after adding the amino acid/HOBt solution.
-
Agitate the reaction vessels at room temperature for 2 hours.
-
-
Monitoring: After 2 hours, take a small sample of beads from each vessel and perform a Kaiser test.
-
Analysis:
-
If the Kaiser test is negative (yellow beads), the coupling is complete under those conditions.
-
If the Kaiser test is positive (blue beads), consider the following options for the respective condition:
-
Perform a second coupling.
-
For a new test, increase the coupling time or temperature.
-
-
-
Test Cleavage and Analysis: For the conditions that resulted in a negative Kaiser test, cleave a small amount of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the presence of the desired product and the absence of deletion sequences.
Frequently Asked Questions (FAQs)
Q2: Why is this compound used if it is difficult to couple?
This compound is primarily used to prevent the formation of aspartimide, a common and problematic side reaction in SPPS involving aspartic acid.[1][2] This is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[2] The bulky Ompe group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus suppressing the formation of the succinimide intermediate.[3]
Q3: Can I use microwave synthesis to improve the coupling of this compound?
Yes, microwave-assisted SPPS can be an effective method to accelerate the coupling of sterically hindered amino acids. The elevated temperatures can help overcome the kinetic barrier. However, it is crucial to carefully control the temperature to minimize the risk of racemization.
Q4: Are there any alternatives to this compound for preventing aspartimide formation?
Yes, other sterically hindered protecting groups such as Fmoc-Asp(OEpe)-OH and Fmoc-Asp(OBno)-OH have been developed and may offer improved performance in suppressing aspartimide formation.[10][11] Another strategy is the use of dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly problematic sequences.[3]
Q5: What is the chemical structure of this compound and how does it cause steric hindrance?
The diagram below illustrates the structure of this compound and highlights the bulky nature of the Ompe group which can sterically hinder the approach to the carboxyl group during the coupling reaction.
Caption: Steric hindrance in this compound.
Note: A placeholder for an image of the chemical structure is used in the DOT script. In a real-world application, this would be replaced with an actual image URL.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. This compound [cem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling of Fmoc-Asp(Ompe)-OH
Welcome to the Technical Support Center for the utilization of Fmoc-Asp(Ompe)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling conditions and troubleshooting common issues encountered during the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Fmoc-Asp(OtBu)-OH?
A1: The primary advantage of this compound is the significant reduction of aspartimide formation, a notorious side reaction in Fmoc-based SPPS.[1][2][3] The 3-methylpent-3-yl (Ompe) ester protecting group is bulkier than the standard tert-butyl (OtBu) group, providing enhanced steric hindrance that physically blocks the unwanted intramolecular cyclization.[1][3] This leads to higher purity of the crude peptide and simplifies the subsequent purification process.
Q2: What are the recommended starting conditions for coupling time and temperature for this compound?
A2: Due to the steric bulk of the Ompe group, longer coupling times or more potent coupling reagents are generally recommended compared to less hindered amino acids. A good starting point for a standard coupling at room temperature is 60 to 120 minutes. It is crucial to monitor the reaction for completion using a qualitative method like the Kaiser test. If the coupling is incomplete, a second coupling (double coupling) is often effective.[4]
Q3: Can I use elevated temperatures to decrease the coupling time for this compound?
A3: Yes, elevated temperatures can be employed to accelerate the coupling of sterically hindered amino acids. For instance, increasing the synthesis temperature can significantly reduce the required coupling time while maintaining high crude purity.[5] Some studies have shown hindered aspartic acid derivatives, similar to this compound, to be effectively coupled at temperatures up to 60°C.[6] However, it is important to note that higher temperatures can also increase the risk of side reactions such as racemization for sensitive amino acids.[7] A careful optimization of temperature and time is recommended for each specific sequence.
Q4: Which coupling reagents are most effective for this compound?
A4: For sterically hindered amino acids like this compound, potent activating reagents are highly recommended. Standard carbodiimide reagents such as DCC or DIC may prove inefficient.[4] More robust uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective in overcoming the steric barrier.[4][8] HATU is widely regarded as one of the most efficient reagents for challenging couplings.[4][8]
Q5: What should I do if the Kaiser test is still positive after the initial coupling of this compound?
A5: A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. The most common and effective strategy is to perform a "double coupling".[4] This involves washing the resin and repeating the coupling step with a fresh solution of activated this compound. If the issue persists, consider switching to a more potent coupling reagent (e.g., from HBTU to HATU) or slightly increasing the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the bulky Ompe group and the growing peptide chain. | 1. Perform a double coupling: This is the most common and effective solution.[4] 2. Increase coupling time: Extend the reaction time to 2-4 hours at room temperature. 3. Use a more potent coupling reagent: Switch to HATU, which is highly effective for hindered couplings.[4][8] 4. Increase temperature: Raise the reaction temperature to 40-50°C to accelerate the reaction, but monitor for potential side reactions.[7] |
| Low Peptide Yield After Cleavage | Incomplete coupling at the this compound step leading to truncated sequences. | Review the coupling protocol for the Asp residue. Ensure complete coupling by using a double coupling strategy and monitoring with the Kaiser test. |
| Presence of Aspartimide-Related Impurities | Although reduced with Ompe, aspartimide formation can still occur, especially in sensitive sequences like Asp-Gly, Asp-Asn, or Asp-Ser. | 1. Ensure the use of a suitable protecting group: this compound is a good choice, but for extremely sensitive sequences, consider Fmoc-Asp(OBno)-OH. 2. Modify Fmoc-deprotection conditions: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution to buffer the basicity.[7] |
| Racemization of the Aspartic Acid Residue | Can be induced by prolonged exposure to base or high temperatures during coupling. | 1. Avoid excessive heating: If using elevated temperatures, keep them moderate (e.g., up to 50°C) and for the shortest time necessary to achieve complete coupling.[7] 2. Use a base with a lower risk of racemization: For coupling, DIPEA is standard. In highly sensitive cases, a weaker base like sym-collidine could be considered. |
Data on Aspartimide Formation with Different Protecting Groups
The primary reason for using this compound is to minimize aspartimide formation. The following table summarizes the comparative effectiveness of different side-chain protecting groups in reducing this side reaction in a model peptide (scorpion toxin II variant).
| Protecting Group | Asp-Arg Sequence (% Aspartimide per cycle) | Asp-Asn Sequence (% Aspartimide per cycle) | Reference |
| OtBu | ~1.24% | ~1.65% | [6] |
| Ompe | ~0.4% | ~0.5% | [6] |
| OEpe | ~0.13% | ~0.2% | [6] |
Data is derived from experiments involving treatment with 20% piperidine in DMF at room temperature.[6]
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound at Room Temperature
This protocol is recommended for most sequences to ensure high coupling efficiency.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
First Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 60 minutes.
-
Drain the reaction solution.
-
-
Washing:
-
Wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
-
Final Wash:
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next deprotection step or final cleavage.
-
-
Monitoring (Optional but Recommended):
-
After the second coupling and washing, perform a Kaiser test to confirm the absence of free primary amines.
-
Protocol 2: Elevated Temperature Coupling of this compound
This protocol can be used to reduce the coupling time.
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Amino Acid Activation:
-
Follow step 2 from Protocol 1.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at 50°C for 30-45 minutes. The reaction vessel should be equipped for heating.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test. If it is positive, consider a second coupling at 50°C for 30 minutes.
-
Visualizations
Caption: Workflow for coupling this compound in SPPS.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. This compound [cem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. csbio.com [csbio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing side reactions when using bulky protecting groups in SPPS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of side reactions when using bulky protecting groups in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide synthesis is failing, and the resin beads are clumping together. What is causing this and how can I fix it?
A: This phenomenon is known as aggregation, where peptide chains on the resin interact with each other through hydrogen bonding, hindering reagent access.[1] Aggregation is common in hydrophobic sequences or peptides longer than 20 amino acids.[2] Bulky protecting groups can sometimes exacerbate this issue.
Troubleshooting Steps:
-
Solvent and Resin Choice:
-
Use dipolar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) to improve solvation.[2][3]
-
Employ PEG-based polar resins (e.g., NovaSyn® TG, PEGA) or resins with low cross-linking (no higher than 1% DVB) to allow for proper swelling.[2]
-
Consider using a low-loading (low substitution) resin to increase the distance between peptide chains.[1][4]
-
-
Disrupting Hydrogen Bonds:
-
Sequence Modification:
-
Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every six to seven residues to disrupt hydrogen bonding.[1]
-
Substitute a dipeptide segment with a pseudoproline dipeptide, which acts as a "kink" in the peptide backbone, effectively preventing aggregation.[1][2]
-
Q2: I'm observing a significant impurity with the same mass as my target peptide in my HPLC analysis, particularly with sequences containing Asp-Gly or Asp-Ser. What is this side reaction?
A: This is likely due to aspartimide formation. The backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue, forming a five-membered succinimide ring. This ring can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[1][5] This side reaction is prevalent in both acidic and basic conditions.[1]
Prevention Strategies:
-
Use of Bulky Protecting Groups: Increasing the steric hindrance of the Asp side-chain protecting group can physically block the cyclization reaction.[5][6] Protecting groups like 3-methyl-3-pentyl or 2-phenylisopropyl have been developed for this purpose.[6]
-
Backbone Protection: Protecting the amide nitrogen of the residue following Asp with a group like Dmb completely prevents aspartimide formation. This is often done by using a pre-formed Fmoc-Asp-(Dmb)Gly-OH dipeptide building block.[6]
-
Modified Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[1][7]
Q3: My coupling reactions are incomplete, even with extended reaction times. Could the bulky protecting groups be the cause?
A: Yes, steric hindrance from bulky side-chain protecting groups can significantly slow down coupling and deprotection steps, leading to incomplete reactions and deletion sequences.[4] This is especially true for sterically hindered amino acids.
Troubleshooting Steps:
-
Optimize Coupling:
-
Use more powerful coupling reagents. Carbodiimide reagents can reduce the risk of some side reactions, while uronium/aminium reagents like HCTU or COMU offer high coupling efficiency.[7] Pre-activation of the amino acid is recommended to avoid side reactions like guanidinylation.[1]
-
Increase the reaction temperature.[1]
-
Use microwave-assisted SPPS to accelerate coupling reactions.[1]
-
-
Optimize Deprotection:
-
Resin and Linker Choice:
-
Using a sterically hindered linker, such as 2-chlorotrityl chloride (CTC) resin, can be beneficial, especially when proline is the C-terminal amino acid, to prevent diketopiperazine (DKP) formation.[7]
-
Q4: I am concerned about racemization, especially when incorporating sensitive amino acids like Histidine (His) or Cysteine (Cys). How can I minimize this?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, and it can be promoted by the activation step during coupling.[9]
Prevention Strategies:
-
Coupling Reagents: Use coupling reagents known for low racemization potential, such as COMU.[7]
-
Additives: The addition of HOBt or OxymaPure to the coupling reaction can suppress racemization.
-
Protecting Groups: For sensitive residues like Histidine, using alternative side-chain protecting groups such as methyl-tert-butyl (Mmt) or methoxybenzyl (Mbom) instead of the standard trityl (Trt) group can help reduce racemization.[7]
Quantitative Data Summary
While precise quantitative data varies significantly based on peptide sequence, resin, and specific conditions, the following table provides a qualitative comparison of strategies to mitigate common side reactions.
| Side Reaction | Strategy | Reported Effectiveness | Key Considerations |
| Aggregation | Pseudoproline Dipeptides | Highly Effective | Introduces a temporary "kink"; native structure is restored upon final cleavage.[2] |
| Backbone Protection (Hmb/Dmb) | Highly Effective | Prevents inter-chain H-bonding; may require specialized dipeptide building blocks.[1] | |
| Chaotropic Salts / "Magic Mixture" | Moderately Effective | Improves solvation but may not overcome severe aggregation.[2] | |
| Aspartimide Formation | Bulky Asp Side-Chain Protecting Groups | Effective | Reduces cyclization via steric hindrance; may lead to slower coupling.[6][10] |
| Backbone Protection (e.g., Fmoc-Asp(OR)-Xaa(Dmb)-OH) | Highly Effective | Completely blocks the side reaction by protecting the backbone amide.[6] | |
| Additive in Deprotection (e.g., HOBt) | Moderately Effective | Suppresses but may not eliminate the side reaction, especially in sensitive sequences.[1] | |
| Racemization (His/Cys) | Alternative Protecting Groups (e.g., Mbom for His) | Effective | Reduces the potential for racemization during activation.[7] |
| Racemization-Suppressing Coupling Reagents (e.g., COMU) | Highly Effective | Minimizes the formation of the racemizable intermediate.[7] |
Experimental Protocols
Protocol 1: Insertion of a Pseudoproline Dipeptide to Mitigate Aggregation
This protocol describes the manual coupling of an Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Dipeptide Activation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading), HCTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other amine test) to confirm the completion of the coupling reaction.[2] If the test is positive, extend the coupling time.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Resumption of SPPS: Proceed with the standard SPPS cycle for the next amino acid. The pseudoproline is converted back to the native serine or threonine during the final TFA cleavage.[2]
Protocol 2: Optimized Fmoc Deprotection to Minimize Aspartimide Formation
This protocol modifies the standard deprotection step for residues C-terminal to an Aspartic Acid.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Prepare Deprotection Reagent: Create a solution of 20% piperidine in DMF (v/v) containing 0.1 M HOBt.
-
Deprotection: Add the prepared deprotection solution to the resin.
-
Reaction Time: Allow the deprotection reaction to proceed for a reduced time, for example, two cycles of 3-5 minutes each, to minimize exposure to basic conditions.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of piperidine and HOBt.
-
Proceed to Coupling: Continue with the standard coupling protocol.
Visual Workflow
Below is a diagram illustrating the relationship between the challenges posed by bulky protecting groups and the corresponding preventative strategies in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mesalabs.com [mesalabs.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving solubility of Fmoc-Asp(Ompe)-OH in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fmoc-Asp(Ompe)-OH in organic solvents during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility in organic solvents crucial?
This compound, also known as N-α-Fmoc-L-aspartic acid β-2-phenylisopropyl ester, is a protected amino acid derivative used in peptide synthesis.[1][2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, while the 2-phenylisopropyl (Ompe) ester protects the side-chain carboxylic acid of aspartic acid.[1][4]
Good solubility in organic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is critical for ensuring efficient and uniform coupling reactions during solid-phase peptide synthesis (SPPS).[] Poor solubility can lead to incomplete reactions, lower peptide yields, and increased impurities.[6] The bulky Ompe ester group is specifically designed to improve solubility in these organic solvents.[4][7]
Q2: I'm having difficulty dissolving this compound in DMF. What are the recommended troubleshooting steps?
Difficulty in dissolving Fmoc-protected amino acids in DMF is a known issue.[8] If you are encountering this problem with this compound, please follow the troubleshooting workflow below.
Recommended Actions:
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance the dissolution of the compound.[8]
-
Gentle Heating: Carefully warming the solution to around 37°C can increase solubility. However, avoid excessive heat as it may cause degradation.[8]
-
Use of Solvent Mixtures: If a single solvent is ineffective, a mixture of solvents can be beneficial. Common mixtures include DMF/DCM or DMF/DMSO.[9][10]
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is a common and often more effective alternative to DMF for dissolving Fmoc-amino acids.[8][11] Dimethyl sulfoxide (DMSO) is also a powerful solvent for many Fmoc derivatives.[12]
Q3: Are there alternative solvents to DMF for dissolving this compound?
Yes, several alternative solvents can be used if you encounter solubility issues with DMF. The choice of solvent can significantly impact the efficiency of peptide synthesis.
| Solvent | Advantages | Considerations |
| N-Methyl-2-pyrrolidone (NMP) | More polar than DMF, often providing better solvation and improved coupling yields.[11] | Can cause greater decomposition of Fmoc-amino acids over extended periods compared to DMF.[11] |
| Dimethyl sulfoxide (DMSO) | An excellent solvent for many Fmoc-amino acids, including those with poor solubility in other solvents.[8][12] | Can be used in mixtures with DMF to improve solubility.[9] |
| Dichloromethane (DCM) | Often used in mixtures with DMF.[10] | Seldom used alone in Fmoc chemistry as it can react with piperidine.[11] |
Q4: How does the 2-phenylisopropyl (Ompe) protecting group affect solubility?
The 2-phenylisopropyl (Ompe) ester is a bulky side-chain protecting group. Such bulky groups are often incorporated into amino acid derivatives to enhance their solubility in the organic solvents commonly used during peptide coupling steps.[4][7] This improved solubility helps to ensure that the coupling reaction proceeds efficiently.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Fmoc-Asp(OtBu)-OH | DMSO | 200 mg/mL (486.09 mM) | Requires sonication. |
| Fmoc-Asp(OtBu)-OH | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | |
| Fmoc-Asp-OtBu | DMF | Clearly soluble (1 mmole in 2 ml) | Data for a similar derivative. |
Experimental Protocols
Protocol for Improving Solubility of a Sparingly Soluble Fmoc-Amino Acid
This protocol provides a general procedure for dissolving a sparingly soluble Fmoc-amino acid, such as this compound, for use in a solid-phase peptide synthesis (SPPS) coupling reaction.
-
Initial Dissolution Attempt:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add the calculated volume of DMF (or your primary solvent of choice) to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the mixture for 1-2 minutes at room temperature.
-
-
Sonication:
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath.
-
Sonicate for 5-10 minutes. Visually inspect for dissolution.
-
-
Gentle Warming:
-
If solids remain, warm the vial in a water bath or heating block to approximately 37°C for 5-10 minutes.
-
Vortex the mixture again. Caution: Avoid overheating, which can lead to degradation.
-
-
Solvent Mixture Addition:
-
If the compound is still not dissolved, consider adding a co-solvent. For example, add DCM or DMSO dropwise while vortexing until the solid dissolves. Be mindful of the final solvent composition and its compatibility with your synthesis protocol.
-
-
Preparation for Coupling:
-
Once the Fmoc-amino acid is fully dissolved, add the activation reagents (e.g., HBTU, DIC) and base (e.g., DIPEA) as required by your standard coupling protocol.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an amino acid coupling step in SPPS, highlighting where the dissolution of this compound is critical.
References
- 1. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]
- 2. Cas 200336-86-3,FMOC-ASP(O-2-PHIPR)-OH | lookchem [lookchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp(2-phenylisopropyl ester)-OH [myskinrecipes.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Role of the OMpe Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of the 3-methyl-3-pentyl (OMpe) protecting group for aspartic acid (Asp) in Fmoc-based solid-phase peptide synthesis (SPPS). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your peptide synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the OMpe group and why is it used in peptide synthesis?
A1: The OMpe (3-methyl-3-pentyl) group is a sterically bulky ester used to protect the β-carboxyl group of aspartic acid (Asp). Its primary purpose is to minimize the formation of aspartimide, a common and problematic side reaction during the repetitive piperidine treatments for Fmoc-deprotection in SPPS. Aspartimide formation leads to the production of hard-to-separate impurities, including α- and β-peptide isomers, ultimately reducing the yield and purity of the target peptide.[1][2]
Q2: When should I use Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH?
A2: You should consider using this compound when synthesizing peptides with sequences known to be highly susceptible to aspartimide formation.[2] These include sequences with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[1] For these "difficult sequences," the standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent the side reaction, leading to a complex crude product that is challenging to purify.
Q3: How does the OMpe group impact the cleavage of the peptide from the resin?
A3: The OMpe group is designed to be labile under standard acidic cleavage conditions. It is efficiently removed by trifluoroacetic acid (TFA)-based cleavage cocktails, concurrently with the removal of other acid-labile side-chain protecting groups (like Boc, Trt, and Pbf) and the cleavage of the peptide from the resin. Therefore, no special modifications to your standard cleavage protocol are necessary when using an Asp(OMpe)-containing peptide.
Q4: What is the direct impact of using the OMpe group on peptide purification?
A4: The primary impact of the OMpe group on purification is a significant simplification of the process. By preventing aspartimide formation, the crude peptide product contains fewer impurities. Aspartimide-related by-products are notoriously difficult to separate from the desired peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) due to their similar hydrophobicities and masses.[3] By minimizing these impurities from the outset, you can expect a cleaner crude product, leading to higher purification yields and a more straightforward separation.
Q5: Are there any drawbacks to using the OMpe group?
A5: The main considerations for using this compound are its higher cost compared to the standard Fmoc-Asp(OtBu)-OH and a potential for slightly slower coupling kinetics due to its steric bulk. However, for difficult sequences, the benefits of higher purity and simplified purification often outweigh these factors. In some extremely challenging cases, even OMpe may not completely eliminate aspartimide formation, and other strategies like using the even bulkier OBno protecting group or backbone protection might be considered.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low purity of crude peptide with multiple peaks close to the main product in HPLC. | High levels of aspartimide formation during synthesis, especially with Asp-Gly or Asp-Asn sequences. | For future syntheses of the same or similar peptides, substitute Fmoc-Asp(OtBu)-OH with this compound to sterically hinder the side reaction.[2] |
| Difficulty in separating impurities during RP-HPLC purification. | The impurities are likely aspartimide-related isomers (α- and β-peptides) which have very similar properties to the target peptide.[3] | Optimize the HPLC gradient to improve resolution. A shallower gradient may help separate closely eluting peaks. Consider using a different ion-pairing agent or a column with a different stationary phase for better selectivity. However, prevention (using OMpe) is more effective than difficult separation. |
| Lower than expected coupling efficiency for the Asp(OMpe) residue. | The steric bulk of the OMpe group can slightly slow down the coupling reaction compared to Asp(OtBu). | Extend the coupling time for the this compound residue. Ensure efficient activation of the amino acid by using a potent coupling reagent like HATU or HCTU. Double coupling can also be employed if necessary. |
| Presence of a peak with a mass of -18 Da from the target peptide. | This is a strong indication of the presence of the aspartimide cyclic intermediate in the crude product. | This confirms that aspartimide formation is the issue. The use of this compound in subsequent syntheses is strongly recommended.[3] |
Quantitative Data: Comparison of Asp Protecting Groups
The following table summarizes the results of a comparative study on the model peptide VKDGYI, demonstrating the effectiveness of different aspartic acid side-chain protecting groups in minimizing aspartimide and D-aspartate formation after treatment with 20% piperidine in DMF for 200 minutes.
| Aspartic Acid Derivative | Sequence | Aspartimide Formation (%) | D-Aspartate Formation (%) |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 50.8 | 15.6 |
| This compound | VKDG YI | 15.6 | 13.9 |
| Fmoc-Asp(OBno)-OH | VKDG YI | 10.1 | 0.8 |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 11.2 | 4.3 |
| This compound | VKDN YI | 2.5 | 3.5 |
| Fmoc-Asp(OBno)-OH | VKDN YI | 0.3 | 0.4 |
Data adapted from comparative tests on the model peptide Scorpion toxin II. OMpe = 3-methylpent-3-yl ester; OBno = 5-n-butyl-5-nonyl ester.[2]
This data clearly illustrates that the bulkier OMpe and OBno protecting groups significantly reduce the extent of aspartimide formation compared to the standard OtBu group.
Experimental Protocols
Protocol 1: Coupling of this compound during SPPS
This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide sequence on a solid support resin.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent such as HATU (2.9-4.9 equivalents) in DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the OMpe group, a longer coupling time compared to standard amino acids may be beneficial.
-
-
Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
Protocol 2: Cleavage and Deprotection of Peptides Containing Asp(OMpe)
This protocol describes the final cleavage of the peptide from the resin and the removal of all acid-labile protecting groups, including OMpe.
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Safety Note: Always handle TFA and its cocktails in a certified fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Peptide Precipitation:
-
Combine the filtrates.
-
Add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Isolate the peptide by centrifugation, then carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture). Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is standard for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient of increasing Mobile Phase B to elute the peptide. A typical starting point is a linear gradient from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions across the peak corresponding to the target peptide. Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the molecular weight.
-
Lyophilization: Pool the fractions that meet the required purity level. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Visualizations
Caption: Workflow for SPPS with a decision point for using Asp(OMpe).
Caption: Mechanism of aspartimide formation, the side reaction minimized by the OMpe group.
References
Strategies to reduce racemization during Asp incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the incorporation of aspartic acid (Asp) in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem: High levels of D-Asp detected in the final peptide.
| Potential Cause | Recommended Solution |
| Aspartimide Formation | The primary cause of Asp racemization is the formation of a cyclic aspartimide intermediate, which is highly susceptible to epimerization.[1] This is particularly problematic in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[2] |
| 1. Optimize Coupling Reagents: Utilize uranium/aminium or phosphonium-based coupling reagents like HBTU, HATU, or PyBOP, which are known for low racemization.[3][4] If using carbodiimides (DCC, DIC), always include additives like HOBt, HOAt, or Oxyma Pure to suppress racemization.[1][5] | |
| 2. Select Appropriate Protecting Groups: For the β-carboxyl group of Asp, use bulky protecting groups such as O-tert-butyl (OtBu) or 3-methyl-3-pentyl (OMpe) to sterically hinder aspartimide formation.[1][6] In highly susceptible sequences, consider using backbone protection on the adjacent nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[2][7] | |
| 3. Control Reaction Temperature: Higher temperatures can accelerate racemization.[1] If using microwave-assisted synthesis, consider lowering the coupling temperature from 80°C to 50°C for sensitive residues.[8][9] | |
| 4. Judicious Use of Base: Strong, non-hindered bases like triethylamine (TEA) can increase racemization.[1] Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or collidine (2,4,6-trimethylpyridine).[1][8] | |
| Suboptimal Fmoc-Deprotection Conditions | The basic conditions of Fmoc deprotection using piperidine can promote aspartimide formation.[1] |
| 1. Additives in Deprotection Solution: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[2][8] | |
| 2. Alternative Deprotection Reagents: Consider using piperazine in place of piperidine, as it has been shown to reduce aspartimide formation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Aspartic Acid during peptide synthesis?
A1: The main pathway for aspartic acid racemization is through the formation of a cyclic aspartimide intermediate. Under basic or acidic conditions, the backbone amide nitrogen can attack the side-chain ester of the Asp residue, forming a five-membered ring.[1][2] This aspartimide is prone to racemization at the α-carbon. Subsequent ring-opening by a nucleophile can yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, with both potentially being racemized.[1]
Caption: Mechanism of Asp racemization via aspartimide formation.
Q2: Which coupling reagents are recommended to minimize Asp racemization?
A2: Modern phosphonium and aminium/uronium salt reagents are generally preferred for their efficiency and low racemization potential.[1] When using carbodiimides like DCC or DIC, it is crucial to use them in combination with additives.[5]
| Coupling Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC | High (without additives) | Use with HOBt, HOAt, or Oxyma Pure to minimize racemization.[3][5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low | PyBOP has replaced the carcinogenic BOP.[3][4] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Low | Very efficient, with short reaction times.[3][5] HATU is highly effective for sterically hindered couplings.[4] |
Q3: How do side-chain protecting groups for Asp help in reducing racemization?
A3: Bulky side-chain protecting groups on the β-carboxyl group of aspartic acid sterically hinder the intramolecular cyclization reaction that leads to aspartimide formation.[1] By preventing the formation of this intermediate, the primary pathway for racemization is blocked.
Caption: Steric hindrance from bulky protecting groups prevents aspartimide formation.
Q4: Can solvent and temperature conditions influence the extent of Asp racemization?
A4: Yes, both solvent and temperature play a significant role.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1][10] For temperature-sensitive couplings, especially with microwave assistance, reducing the temperature is advisable.[8][9]
-
Solvent: The choice of solvent can also be critical. For difficult couplings, switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can be beneficial, though the effect on racemization should be monitored.[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Asp(OtBu)-OH using DIC/Oxyma Pure
This protocol describes a standard procedure for incorporating an Asp residue with a low risk of racemization during solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Asp(OtBu)-OH (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1]
-
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive, indicating free amines, repeat the coupling step.[1]
Caption: Workflow for low-racemization Asp incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Racemization kinetics of aspartic acid in fish material under different conditions of moisture, pH, and oxygen pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming aggregation in long peptide synthesis with Fmoc-Asp(Ompe)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-Asp(Ompe)-OH in solid-phase peptide synthesis (SPPS), with a focus on overcoming challenges in the synthesis of long and difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly solve peptide aggregation during synthesis?
While peptide aggregation is a significant challenge in long-chain SPPS, the primary role of this compound is not to directly prevent aggregation. Its main function is to suppress a notorious side reaction called aspartimide formation.[1] Aggregation is primarily caused by the formation of intermolecular hydrogen bonds leading to secondary structures like β-sheets on the resin.[2] However, by minimizing aspartimide-related impurities, this compound contributes to a cleaner synthesis, which can indirectly improve the overall outcome and purification of aggregation-prone peptides.
Q2: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular cyclization reaction that occurs when an aspartic acid (Asp) residue is exposed to basic conditions, such as the piperidine used for Fmoc deprotection.[3] This reaction creates a succinimide ring intermediate, which can then reopen to form a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and epimerized (D-Asp) versions of both.[3][4] These impurities are often difficult or impossible to separate from the target peptide by HPLC, leading to lower purity and yield.[3][5]
Q3: How does this compound prevent aspartimide formation?
This compound features a 3-methylpent-3-yl (Ompe) ester protecting the β-carboxyl group of the aspartic acid side chain. The Ompe group is significantly bulkier than the standard tert-butyl (OtBu) group.[1] This steric hindrance physically shields the aspartyl β-carbonyl group, making it less susceptible to the intramolecular attack by the peptide backbone nitrogen that initiates aspartimide formation.[5]
Q4: Which peptide sequences are most prone to aspartimide formation?
Sequences where the Asp residue is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, Asp-Ala, and Asp-Thr.[1][6] The risk increases with the number of deprotection cycles the peptide is subjected to, making it a critical issue in the synthesis of long peptides.[5]
Q5: How does this compound compare to other hindered Asp protecting groups?
Several hindered protecting groups have been developed to mitigate aspartimide formation. The Ompe group has been shown to be more effective than the standard OtBu group. Other groups like OEpe (3-ethylpent-3-yl) and OBno (2-benzyloxynorbornyl) have also been developed, with studies showing they can offer even greater suppression of this side reaction, especially in the most challenging Asp-Gly sequences.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long peptides, with a focus on side reactions and aggregation.
Problem: Low purity of the crude peptide with multiple peaks close to the main product upon HPLC analysis, especially for Asp-containing peptides.
-
Possible Cause: Aspartimide formation. This side reaction generates β-aspartyl and D-Asp by-products that are difficult to separate from the target peptide.[5]
-
Solution:
-
Utilize a Hindered Protecting Group: For Asp residues in problematic sequences (e.g., Asp-Gly, Asp-Asn), substitute the standard Fmoc-Asp(OtBu)-OH with a derivative offering more steric protection, such as this compound or Fmoc-Asp(OEpe)-OH.[1][5]
-
Modify Deprotection Conditions: While less common, adding a mild acid scavenger like HOBt to the piperidine deprotection solution can sometimes reduce the rate of aspartimide formation.[6]
-
Problem: Slow or incomplete Fmoc deprotection and coupling reactions, indicated by poor Kaiser test results or peak broadening in UV monitoring.
-
Possible Cause: On-resin peptide aggregation. The growing peptide chains are adopting secondary structures that sterically hinder reaction sites.[2][6]
-
Solutions:
-
Incorporate "Disrupting" Elements: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (e.g., every sixth residue) to disrupt the formation of secondary structures.[4][7]
-
Change Synthesis Solvents: Switch from standard solvents like DMF to more effective ones like N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) or DMSO to the reaction mixture to disrupt hydrogen bonding.[6]
-
Elevate Temperature: Performing couplings at a higher temperature can often help overcome aggregation-related kinetic barriers.[6]
-
Use Microwave Irradiation: Microwave-assisted peptide synthesis can significantly improve reaction rates and help overcome issues related to aggregation.[6]
-
Quantitative Data
The effectiveness of different Asp side-chain protecting groups in minimizing aspartimide formation can be compared quantitatively. The following table summarizes results from a study on the model peptide VKDXYI, where the peptide-resin was subjected to extended piperidine treatment to simulate numerous deprotection cycles.
| Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide By-products (%) | D-Asp Content (%) |
| Asp(OtBu) | Asn | Low | High | High |
| Asp(Ompe) | Asn | Moderate | Moderate | High |
| Asp(OBno) | Asn | ~99% | <1% | Low |
| Asp(OtBu) | Gly | Very Low | Very High | High |
| Asp(Ompe) | Gly | Low | High | High |
| Asp(OBno) | Gly | ~90% | ~10% | Low |
Data is synthesized from comparative tests described in literature.[3] The values illustrate the trend of improved suppression with more advanced protecting groups.
Experimental Protocols
Protocol 1: General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF for at least 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the introduction of an aspartic acid residue in a sensitive sequence, use This compound in place of the standard Fmoc-Asp(OtBu)-OH. The coupling procedure remains the same.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Cycle Repetition: Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Step 3.
-
Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Ompe group.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Protocol 2: Test for Aspartimide Formation Propensity
This protocol can be used to evaluate the stability of an Asp-containing peptide sequence on resin.
-
Synthesize the desired peptide sequence up to the Asp residue and one subsequent amino acid (e.g., ...-Asp-Gly-Resin).
-
Take a small sample of the peptide-resin.
-
Treat the sample with 20% piperidine in DMF for an extended period (e.g., 18-24 hours) at room temperature to simulate the cumulative effect of many deprotection cycles.
-
Wash the resin thoroughly and cleave the peptide from the resin using a standard cleavage cocktail.
-
Analyze the crude peptide by HPLC and Mass Spectrometry to quantify the percentage of the target peptide versus aspartimide-related by-products.
Visual Guides
Caption: The chemical pathway of aspartimide formation during Fmoc-SPPS.
Caption: A standard workflow for SPPS, highlighting where aggregation occurs.
Caption: A decision tree for troubleshooting common issues in long peptide synthesis.
References
- 1. This compound [cem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Product Spotlight: Fmoc-Asp(OEpe)-OH | Merck [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Modifying Fmoc Deprotection Cocktails to Enhance Peptide Purity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for modifying Fmoc deprotection cocktails to address common purity issues in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard Fmoc deprotection cocktail and what are its primary drawbacks?
A1: The standard and most widely used cocktail for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2] While effective, its basicity can lead to several side reactions that compromise the purity of the final peptide.[3]
The most common side reactions include:
-
Aspartimide Formation: Particularly in sequences containing aspartic acid (Asp), the peptide backbone can cyclize to form a succinimide ring, leading to racemization and the formation of difficult-to-separate α- and β-aspartyl peptide impurities.[3] This is especially prevalent in Asp-Gly and Asp-Asn sequences.[4][5]
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can occur, cleaving it from the resin and reducing overall yield.[3]
-
Racemization: The basic conditions can cause epimerization of sensitive amino acids like cysteine and histidine.[3]
Q2: My peptide purity is low due to significant aspartimide formation. How can I modify the deprotection cocktail to prevent this?
A2: Aspartimide formation is a major challenge, but several modifications to the deprotection cocktail can significantly reduce or eliminate this side reaction.[5][6]
-
Use a Weaker Base: Replacing piperidine with a less basic amine can reduce the rate of this side reaction. A 5% piperazine solution is a common alternative.[4]
-
Add an Acidic Additive: Incorporating a weak acid into the standard piperidine cocktail can buffer the basicity. Common additives include 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[4] Adding 5% formic acid to the deprotection solution has also been shown to be effective.[4]
-
Lower the Base Concentration: Using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a much lower concentration (e.g., 2%) in DMF, often in combination with piperazine, can be effective.[3][7]
Q3: Are there effective, non-controlled alternatives to piperidine?
A3: Yes. Due to regulatory controls on piperidine, several effective alternatives have been identified. 4-Methylpiperidine (4MP) is considered fully equivalent to piperidine in its efficiency of Fmoc removal and is not a controlled substance.[8][9] Other reported alternatives include piperazine (often with DBU), dipropylamine (DPA), and 3-(diethylamino)propylamine (DEAPA).[3][7][10]
Q4: When should I consider using a different Aspartic Acid (Asp) protecting group instead of modifying the cocktail?
A4: For sequences that are highly prone to aspartimide formation (e.g., Asp-Gly), modifying the deprotection cocktail alone may not be sufficient.[4] In these cases, using an Asp residue with a bulkier, more sterically hindering side-chain protecting group is the most effective strategy.[5][11] These specialized building blocks, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, physically block the cyclization reaction.[4] This approach has been shown to reduce aspartimide formation to almost undetectable levels.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common purity issues related to Fmoc deprotection.
Quantitative Data on Deprotection Modifications
The choice of reagents can have a quantifiable impact on peptide purity, especially in preventing specific side reactions like aspartimide formation.
| Asp-Containing Sequence | Deprotection Cocktail | Aspartimide Formation (%/cycle) | Reference |
| VKDG YI (Scorpion Toxin II) | 20% Piperidine/DMF | High (not specified) | |
| VKDG YI (Scorpion Toxin II) | 20% Piperidine/DMF (Simulated 100 cycles) | ~10% (estimated from 0.1%/cycle) | |
| VKDG YI (Scorpion Toxin II) | Using Fmoc-Asp(OBno)-OH building block | 0.1% | |
| VKDN YI (Scorpion Toxin II) | Using Fmoc-Asp(OBno)-OH building block | Almost Undetectable | |
| VKDR YI (Scorpion Toxin II) | Using Fmoc-Asp(OBno)-OH building block | Almost Undetectable | |
| General | 20% Piperidine/DMF with 5% Formic Acid | Reduced by 90% in certain cases | [4] |
Table 1: Comparison of aspartimide formation using different strategies. Data highlights the significant reduction achieved with modified building blocks.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is for the standard removal of the Fmoc group using piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3x).
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[1]
-
Reaction: Agitate the vessel for 5-7 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 3-5 for 5-10 minutes to ensure complete deprotection.
-
Wash: Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Modified Deprotection with HOBt to Reduce Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation.[4]
-
Resin Swelling & Wash: Follow steps 1 and 2 from the Standard Protocol.
-
Prepare Cocktail: Create a deprotection cocktail of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Add the modified cocktail to the resin.
-
Reaction: Agitate the vessel for 10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 3-5 for 10 minutes.
-
Wash: Wash the resin thoroughly with DMF (5-6x).
Protocol 3: DBU/Piperazine Deprotection
This protocol uses a strong, non-nucleophilic base and is an effective alternative to piperidine.[7]
-
Resin Swelling & Wash: Follow steps 1 and 2 from the Standard Protocol.
-
Prepare Cocktail: Create a deprotection cocktail of 2% DBU and 2% piperazine in DMF.
-
Deprotection: Add the DBU/piperazine cocktail to the resin.
-
Reaction: Agitate the vessel for 5-8 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 3-5.
-
Wash: Wash the resin thoroughly with DMF (5-6x).
Workflow Visualization
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, highlighting where standard and modified deprotection cocktails are applied.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing and removing byproducts from Fmoc-Asp(Ompe)-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on characterizing and mitigating byproducts encountered during the synthesis of peptides using Fmoc-Asp(Ompe)-OH. The primary focus is on the notorious aspartimide formation, a common side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of unexpected peaks with the same mass as the target peptide in HPLC/LC-MS. | Formation of β-aspartyl peptides or epimerized (D-Asp) α-aspartyl peptides due to aspartimide formation.[1] | 1. Optimize Deprotection: Use a modified Fmoc deprotection solution, such as 20% piperidine with 0.1 M HOBt, to suppress aspartimide formation.[2] A 5% formic acid solution in the deprotection cocktail has also been shown to be effective.[2] 2. Chiral Analysis: Perform chiral amino acid analysis to quantify the level of D-aspartate.[1] 3. Alternative Protecting Group: For particularly sensitive sequences, consider using an even bulkier protecting group like Fmoc-Asp(OBno)-OH, which has shown superior performance in minimizing aspartimide formation.[1][3] |
| Presence of a byproduct with a mass of -18 Da compared to the target peptide. | This mass loss is characteristic of the five-membered succinimide ring of the aspartimide intermediate.[4] | 1. Review Synthesis Conditions: Aspartimide formation is promoted by basic conditions.[2] Minimize the exposure time to piperidine during the Fmoc deprotection step.[1][3] 2. HPLC Purification: While the aspartimide itself can often be separated by HPLC, it is a precursor to other hard-to-remove byproducts.[1] It's crucial to minimize its formation in the first place. |
| Broad or tailing peaks for the desired peptide in HPLC. | The presence of multiple, closely eluting byproducts, such as α- and β-piperidides, which can result from the opening of the aspartimide ring by piperidine.[1] | 1. Improve Washing Steps: Ensure thorough washing of the resin with DMF after the Fmoc deprotection step to remove residual piperidine.[2] 2. Purification Strategy: Optimize the HPLC gradient to improve the separation of these closely related species. |
| Low yield of the final, purified peptide. | Significant conversion of the target peptide into various byproducts due to aspartimide formation.[1][3] | 1. Employ Sterically Hindered Protecting Groups: The use of this compound is a primary strategy to reduce byproduct formation compared to the standard Fmoc-Asp(OtBu)-OH.[5][6] 2. Sequence Consideration: The Asp-Gly (D-G) and Asp-Asn (D-N) sequences are particularly prone to this side reaction.[5][7] Pay special attention to the synthesis conditions for these motifs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct when using Fmoc-Asp protected amino acids in peptide synthesis?
A1: The primary side reaction is the formation of an aspartimide, a five-membered succinimide ring.[2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine).[2][7] The aspartimide intermediate is problematic because it can be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[2] Furthermore, the chiral center of the aspartimide is labile, which can lead to racemization and the formation of D-aspartyl peptides.[1]
Q2: How does this compound help in reducing byproduct formation?
A2: this compound is designed with a bulky 3-methyl-pent-3-yl (Ompe) ester protecting group on the aspartic acid side chain.[5][6] This steric hindrance makes it more difficult for the backbone amide nitrogen to attack the side-chain carbonyl, which is the key step in aspartimide formation.[4][6] Compared to the standard tert-butyl (OtBu) protecting group, the Ompe group offers significantly more protection against the formation of aspartimide-related byproducts.[8]
Q3: What are the most challenging peptide sequences for aspartimide formation?
A3: Peptide sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs are particularly susceptible to aspartimide formation.[5] The lack of steric bulk on the C-flanking amino acid residue, especially glycine, facilitates the intramolecular cyclization.[7]
Q4: Can byproducts from aspartimide formation be removed during HPLC purification?
A4: Some byproducts, like the aspartimide intermediate itself and piperidide adducts, can often be separated from the target peptide by reverse-phase HPLC.[1] However, the rearranged β-aspartyl peptides and the epimerized (D-Asp) α-aspartyl peptides are extremely difficult to remove as they frequently have the same mass and very similar retention times as the target peptide.[1][3] Therefore, preventing their formation is the best strategy.
Q5: Are there alternative strategies to further minimize byproducts when even this compound is not sufficient?
A5: Yes, for extremely difficult sequences, several strategies can be combined:
-
Use of Fmoc-Asp(OBno)-OH: This derivative has an even bulkier side-chain protecting group (5-n-butyl-5-nonyl) and has been shown to be extremely effective at minimizing aspartimide byproducts.[1][9]
-
Modified Deprotection Cocktail: Adding an acid additive like 0.1 M HOBt or 5% formic acid to the 20% piperidine in DMF deprotection solution can significantly reduce aspartimide formation.[2]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides near the aspartic acid residue can alter the peptide backbone conformation and effectively reduce the cyclization reaction.[2]
Quantitative Data Summary
The following table summarizes the comparative performance of different aspartic acid side-chain protecting groups in minimizing byproduct formation during the synthesis of a model scorpion toxin II peptide (H-Val-Lys-Asp-Asn-Tyr-Ile-OH). The data reflects the composition of the crude product after extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total Byproducts (%) | D-Asp (%) |
| -OtBu | 36.1 | 18.9 | 12.3 | 32.7 | 63.9 | 11.2 |
| -OMpe | 71.4 | 6.8 | 4.8 | 17.0 | 28.6 | 6.5 |
| -OBno | 98.6 | 0.3 | 0.3 | 0.8 | 1.4 | 0.6 |
Data adapted from comparative studies on scorpion toxin II peptides.[1]
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a general cycle for coupling an amino acid during Fmoc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group.[2]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).[2]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of a suitable coupling reagent (e.g., HATU or HCTU) in DMF. Add 8 equivalents of a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[2]
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.[2]
-
Repeat: Repeat the cycle for the next amino acid in the sequence.
Protocol 2: Modified Fmoc Deprotection with HOBt Additive
This modified protocol is recommended when using Asp-containing amino acids to minimize aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[2]
-
Deprotection: Drain the DMF and add the modified deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[2]
Protocol 3: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Characterize the purified peptide by LC-MS and other relevant analytical techniques.
Visualizations
Caption: Aspartimide formation pathway and resulting byproducts.
Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for byproduct identification.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 5. This compound [cem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [cem.com]
- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fmoc-Asp(Ompe)-OH vs. Fmoc-Asp(OtBu)-OH: A Comparative Guide to Mitigating Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pure, high-fidelity peptides is paramount. A significant hurdle in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to remove and can compromise the final peptide's integrity and biological activity. This guide provides an objective comparison between the standard Fmoc-Asp(OtBu)-OH and the sterically hindered Fmoc-Asp(Ompe)-OH for the reduction of aspartimide formation, supported by experimental data and detailed protocols.
Aspartimide formation is an intramolecular cyclization reaction involving the aspartic acid residue. Under the basic conditions of Fmoc deprotection (typically using piperidine), the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of the aspartic acid. This leads to a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is particularly problematic for several reasons: it is a mass-neutral rearrangement, making the resulting impurities difficult to detect by mass spectrometry, and the subsequent hydrolysis of the aspartimide can yield a mixture of α- and β-peptides, as well as their racemized forms, which are often challenging to separate chromatographically.[2][3][4] The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser motifs being particularly susceptible.[2][5]
To address this challenge, various strategies have been developed, with a primary focus on modifying the side-chain protecting group of the aspartic acid residue. The traditional tert-butyl (tBu) protecting group in Fmoc-Asp(OtBu)-OH offers some steric hindrance but can be insufficient in preventing aspartimide formation, especially in problematic sequences. An alternative, this compound, utilizes the 3-methylpent-3-yl (Ompe) ester, a bulkier protecting group designed to provide enhanced steric shielding to the side-chain carboxyl group, thereby hindering the nucleophilic attack that initiates aspartimide formation.[5][6]
Mechanism of Aspartimide Formation
The formation of aspartimide is a base-catalyzed intramolecular reaction. The process begins with the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartate residue. This is followed by a nucleophilic attack of the deprotonated nitrogen on the side-chain carbonyl carbon of the aspartate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the five-membered succinimide ring (aspartimide) and the departure of the side-chain protecting group's alcohol.
Quantitative Comparison of Protecting Groups
Experimental data from studies on model peptides, which are known to be highly susceptible to aspartimide formation, demonstrate the superior performance of sterically hindered protecting groups compared to the standard OtBu group. The following table summarizes the extent of aspartimide formation with different aspartic acid derivatives. The data is aggregated from studies using the scorpion toxin II model peptide fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is a well-established system for evaluating this side reaction.[4][7][8]
| Aspartic Acid Derivative | Protecting Group | % Target Peptide | % Aspartimide and Related Impurities | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | 55.7 | 44.3 | [4] |
| This compound | 3-Methylpent-3-yl (Ompe) | 85.1 | 14.9 | [4] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl (OBno) | 99.2 | 0.8 | [4][8] |
The data represents the analysis of crude peptide after synthesis and cleavage. The percentages can vary based on the specific peptide sequence and reaction conditions.
As the data indicates, the use of this compound significantly reduces the level of aspartimide-related impurities compared to Fmoc-Asp(OtBu)-OH.[4] Furthermore, even more advanced protecting groups like 5-n-butyl-5-nonyl (OBno) can offer almost complete suppression of this side reaction.[4][8]
Experimental Protocols
To provide a clear understanding of how these comparative studies are conducted, the following are representative experimental protocols for the synthesis of a model peptide and the evaluation of aspartimide formation.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a representative example for the manual synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide AM resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val), where PG is the protecting group being tested (OtBu or Ompe).
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to quantify the target peptide and aspartimide-related impurities.
Aspartimide Formation Stress Test
This protocol is designed to evaluate the stability of the different Asp protecting groups under prolonged exposure to basic conditions, simulating a lengthy peptide synthesis.
-
Peptide Synthesis: Synthesize the peptide up to the amino acid following the Asp residue (e.g., H-Asp(PG)-Gly-Tyr-Ile-Resin).
-
Extended Base Treatment:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[4]
-
-
Washing: After the treatment, wash the resin thoroughly with DMF and DCM and dry.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product as described in the general SPPS protocol. This will reveal the extent of aspartimide formation under stressed conditions.
Conclusion and Recommendations
The choice of aspartic acid derivative has a significant impact on the purity of the final peptide product. While Fmoc-Asp(OtBu)-OH is a widely used and cost-effective option, it can lead to substantial aspartimide formation in susceptible sequences.[3] For peptides containing Asp-Gly, Asp-Asn, or other problematic motifs, switching to a sterically hindered protecting group is highly recommended.
This compound offers a marked improvement over Fmoc-Asp(OtBu)-OH in reducing aspartimide formation by providing greater steric hindrance to the side-chain carboxyl group.[4][5] For particularly challenging syntheses or when the highest possible purity is required, exploring even more advanced protecting groups, such as Fmoc-Asp(OBno)-OH, may be warranted as they have been shown to virtually eliminate this problematic side reaction.[8][9]
Researchers and drug development professionals should carefully consider the peptide sequence and the desired final purity when selecting an aspartic acid building block. While this compound and other sterically hindered derivatives may have a higher initial cost, the investment can lead to significant savings in time and resources during purification, and ultimately result in a higher quality final product.[3]
Workflow for Selecting an Aspartic Acid Protecting Group
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Fmoc-Asp(Ompe)-OH and Fmoc-Asp(OBno)-OH
A Comparative Guide to Fmoc-Asp(Ompe)-OH and Fmoc-Asp(OBno)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like aspartic acid is critical. A primary challenge in Fmoc-based SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization that leads to a host of impurities, including α- and β-peptides, racemized products, and piperidide adducts.[1][2][3] These side products often prove difficult to separate from the target peptide, thereby reducing the overall yield and purity.
A key strategy to mitigate this issue is the use of sterically hindered ester-based protecting groups for the β-carboxyl group of the aspartic acid residue.[1][4] This guide provides a detailed comparative analysis of two such protecting groups: 3-methylpent-3-yl (Ompe) and 5-n-butyl-5-nonyl (OBno), as utilized in this compound and Fmoc-Asp(OBno)-OH, respectively.
Chemical Structures and Properties
Both this compound and Fmoc-Asp(OBno)-OH are derivatives of L-aspartic acid designed to minimize aspartimide formation during Fmoc SPPS. The key difference lies in the steric bulk of the side-chain protecting group.
| Feature | This compound | Fmoc-Asp(OBno)-OH |
| CAS Number | 180675-08-5 | Not explicitly found in searches |
| Molecular Formula | C25H29NO6[5] | C32H43NO6[6] |
| Molecular Weight | 439.50 g/mol [5] | 537.69 g/mol [6] |
| Side-Chain Protecting Group | 3-methylpent-3-yl (Ompe) | 5-n-butyl-5-nonyl (OBno) |
| Key Advantage | Reduces aspartimide formation compared to the standard OtBu group.[7][8][9] | Offers superior protection against aspartimide formation compared to both OtBu and Ompe groups.[6][10][11] |
Performance in Peptide Synthesis: A Comparative Analysis
The efficacy of these protecting groups has been evaluated in comparative studies, most notably through the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-X-Tyr-Ile-OH), which is highly susceptible to aspartimide formation.[10][11] The results consistently demonstrate the superior performance of the OBno group.
Table 1: Aspartimide-Related By-products in the Synthesis of Scorpion Toxin II Model Peptides (Data represents by-products after extended treatment with 20% piperidine in DMF)
| Asp-X Sequence | Fmoc-Asp(OtBu)-OH | This compound | Fmoc-Asp(OBno)-OH |
| Asp-Asn | High | Reduced | Almost Undetectable[10][11] |
| Asp-Arg | High | Reduced | Almost Undetectable[10][11] |
| Asp-Gly | Very High | Significantly Reduced | Negligible (0.1%/cycle)[11] |
This table is a qualitative summary based on the provided search results. Specific quantitative values from the original studies should be consulted for precise comparisons.
In addition to suppressing the formation of aspartimide and its related by-products, Fmoc-Asp(OBno)-OH has also been shown to improve the chiral stability of the aspartic acid residue.[10][11] Aspartimides are chirally labile, and their formation can lead to epimerization.[11] Peptides synthesized with Fmoc-Asp(OBno)-OH exhibit significantly lower levels of D-aspartyl peptide contaminants compared to those synthesized with Fmoc-Asp(OtBu)-OH and this compound.[10][11]
Experimental Protocols
The following is a general protocol for the synthesis of a model peptide using these bulky ester-protected aspartic acid derivatives.
Synthesis of Model Peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
-
Resin: Rink Amide AM resin (e.g., 0.5 mmol/g loading).[4]
-
Scale: 0.1 mmol.[4]
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min).[4]
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour.[4] The respective this compound or Fmoc-Asp(OBno)-OH is coupled using this standard protocol.[4]
-
Cleavage and Global Deprotection: A solution of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[4] The Ompe and OBno protecting groups are cleaved simultaneously with other acid-labile side-chain protecting groups and the resin during this final TFA cleavage step.[4]
-
Analysis: The crude peptide is analyzed by HPLC-MS to determine the purity and the extent of aspartimide-related by-products.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the workflow for comparing these protecting groups.
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Experimental workflow for the comparative analysis of Asp protecting groups.
Conclusion and Recommendations
The experimental evidence strongly indicates that for the synthesis of peptides containing aspartic acid, particularly those with sequences prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), the choice of the side-chain protecting group is of paramount importance.
-
This compound provides a significant improvement over the standard Fmoc-Asp(OtBu)-OH in suppressing aspartimide formation.[1] It is a viable option for moderately difficult sequences.
-
Fmoc-Asp(OBno)-OH offers a superior and more universal solution, demonstrating exceptional efficacy in minimizing aspartimide-related by-products and enhancing chiral purity, even in the most challenging sequences.[10][11][12] Its use can lead to a substantial increase in the purity of the crude peptide, which simplifies subsequent purification steps.[11]
For researchers aiming to synthesize long or complex aspartic acid-containing peptides with high fidelity, Fmoc-Asp(OBno)-OH is the recommended choice. While it may be a more expensive reagent, the investment can be justified by the significantly improved outcomes in terms of yield, purity, and the reduced likelihood of time-consuming purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [cem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. This compound [cem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Asp(OEpe)-OH vs. Fmoc-Asp(Ompe)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is paramount to achieving high purity and yield. Aspartic acid residues are notoriously prone to aspartimide formation, a side reaction that can derail a synthesis. This guide provides a detailed performance evaluation of two specialized aspartic acid derivatives designed to mitigate this issue: Fmoc-Asp(OEpe)-OH and Fmoc-Asp(Ompe)-OH.
The core challenge in incorporating aspartic acid into a peptide sequence via Fmoc-SPPS lies in the susceptibility of its side-chain carboxyl group to cyclization. This is initiated by the repetitive exposure to the basic conditions required for Fmoc-group removal (typically piperidine in DMF), leading to the formation of a five-membered aspartimide ring.[1][2] This unwanted intermediate can subsequently undergo nucleophilic attack, resulting in a mixture of α- and β-aspartyl peptides and racemization, which are often difficult to separate from the target peptide.[2]
To address this, sterically hindered side-chain protecting groups have been developed. Both the 3-ethyl-3-pentyl (OEpe) and 3-methyl-3-pentyl (Ompe) esters are bulky groups designed to physically obstruct the nucleophilic attack required for aspartimide formation.[1][3][4] This comparison guide delves into the experimental data to evaluate their relative effectiveness.
Performance Data: Minimizing Aspartimide Formation
The most direct comparisons of these two derivatives are found in studies utilizing model peptides known to be susceptible to aspartimide formation, such as the scorpion toxin II model peptide (VKDXYI).[1] The data clearly indicates that both Fmoc-Asp(OEpe)-OH and this compound offer a significant improvement over the standard Fmoc-Asp(OtBu)-OH.
| Asp-Containing Sequence | Protecting Group | Aspartimide Formation per Cycle (%) (Room Temperature) |
| Asp-Arg | Fmoc-Asp(OtBu)-OH | ~1.24% |
| This compound | ~0.4% | |
| Fmoc-Asp(OEpe)-OH | ~0.13% | |
| Asp-Asn | Fmoc-Asp(OtBu)-OH | ~1.65% |
| This compound | ~0.5% | |
| Fmoc-Asp(OEpe)-OH | ~0.2% |
Data compiled from studies on the scorpion toxin II model peptide.[1]
The results demonstrate a clear performance advantage for the OEpe protecting group in reducing aspartimide formation compared to Ompe in the tested sequences.[1] The increased steric bulk of the 3-ethyl-3-pentyl group in Fmoc-Asp(OEpe)-OH appears to provide a more effective shield for the aspartyl β-carbonyl group.[1] This enhanced protection can translate to a significantly higher yield of the desired peptide, especially in the synthesis of long peptides that require numerous deprotection cycles. For instance, in a 40-amino-acid peptide with a C-terminal Asp-Asn sequence, using Asp(OEpe) instead of Asp(OtBu) could theoretically increase the product yield from 48% to 92%.[1]
Experimental Protocols
To provide a framework for evaluating these derivatives, a generalized experimental protocol based on the scorpion toxin II model peptide synthesis is outlined below.
Protocol: Comparative Synthesis and Analysis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH)
-
Resin and Amino Acid Preparation:
-
Start with a pre-loaded Ile-Wang resin.
-
Prepare solutions of Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Xxx-OH [where Xxx = Arg(Pbf) or Asn(Trt)], Fmoc-Asp(PG)-OH [where PG = OEpe or Ompe], Fmoc-Lys(Boc)-OH, Fmoc-Val-OH), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in a suitable solvent like DMF.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Perform automated or manual SPPS following standard Fmoc chemistry cycles.
-
Deprotection: Treat the resin with 20% piperidine in DMF for a specified duration (e.g., 2 x 10 minutes) to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents.
-
Coupling: Add the pre-activated Fmoc-amino acid solution to the resin and allow the coupling reaction to proceed for a defined time (e.g., 1-2 hours).
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Forced Aspartimide Formation Study (Optional but Recommended):
-
After synthesis of the full-length peptide, treat a sample of the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 200 minutes) to simulate a large number of deprotection cycles.
-
-
Cleavage and Deprotection:
-
Wash the final peptidyl-resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the crude product by reverse-phase HPLC (RP-HPLC) to quantify the target peptide and the aspartimide-related by-products.
-
Confirm the identity of the peaks using mass spectrometry (MS).
-
Logical and Chemical Workflows
The following diagrams illustrate the decision-making process for selecting an Asp protecting group and the chemical pathway of the problematic side reaction.
Caption: Decision workflow for selecting an appropriate Fmoc-Asp protecting group.
Caption: Chemical pathway of aspartimide formation and subsequent side reactions.
Conclusion
Both Fmoc-Asp(OEpe)-OH and this compound are excellent derivatives for minimizing aspartimide formation during Fmoc SPPS.[5] They offer superior protection compared to the standard Fmoc-Asp(OtBu)-OH. However, for sequences that are particularly prone to this side reaction, the available data suggests that Fmoc-Asp(OEpe)-OH provides a higher degree of protection , likely due to its greater steric hindrance.[1] For drug development professionals and researchers aiming for the highest possible purity and yield in complex peptide synthesis, Fmoc-Asp(OEpe)-OH represents the more robust choice. The selection between the two may also depend on cost and availability, but from a purely performance-based perspective, the OEpe group holds the edge.
References
A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing Asp(Ompe)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid (Asp) presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate and can compromise the biological activity of the final product. The use of a sterically hindered protecting group for the β-carboxyl group of aspartic acid, such as the 3-methylpent-3-yl (OMpe) ester, is a key strategy to mitigate this problem. This guide provides a comparative analysis of the validation of peptides synthesized with Fmoc-Asp(OMpe)-OH, with a focus on mass spectrometry techniques, benchmarked against other common aspartic acid protecting groups.
Performance Comparison of Aspartic Acid Protecting Groups
The primary measure of success for an aspartic acid protecting group is its ability to suppress the formation of aspartimide-related impurities during solid-phase peptide synthesis (SPPS). The following table summarizes quantitative data from a comparative study on the synthesis of the model peptide VKDGYI, which is known to be susceptible to aspartimide formation. The data highlights the superior performance of the OMpe protecting group compared to the standard tert-butyl (OtBu) group.
| Protecting Group | Peptide Sequence | Desired Peptide (%) | Aspartimide (%) | α-piperidide (%) | β-piperidide (%) | Total Impurities (%) |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 30 | 58 | 6 | 6 | 70 |
| This compound | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 75 | 25 | <1 | <1 | 25 |
| Fmoc-Asp(OBno)-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | >95 | <1 | <1 | <1 | <5 |
Data is derived from studies where the peptide-resin was subjected to extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles.
Mass Spectrometry Validation Strategies
Mass spectrometry is a cornerstone technique for the validation of synthetic peptides. For peptides containing Asp(Ompe), MS is employed at two critical stages: confirmation of the protected peptide and analysis of the deprotected, final product to assess purity and identify any side products resulting from aspartimide formation.
1. Intact Mass Analysis of the Protected Peptide:
Prior to cleavage from the solid support, a small amount of the resin-bound peptide can be cleaved and analyzed by mass spectrometry to confirm the correct incorporation of the Asp(Ompe)-containing amino acid. The expected mass will be higher than the final peptide due to the presence of the OMpe protecting group (mass of OMpe = C6H11O = 99.17 Da). This step is crucial for troubleshooting any issues during the synthesis.
2. LC-MS/MS Analysis of the Final Deprotected Peptide:
After cleavage and deprotection, the crude peptide is analyzed by liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) to determine its purity and sequence.
-
LC-MS: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer is used to separate the target peptide from impurities. Aspartimide-related impurities, such as the β-peptide, often elute very close to the desired α-peptide, requiring high-resolution chromatography for separation.
-
MS/MS for Sequence Confirmation: Tandem mass spectrometry is used to fragment the peptide and confirm its amino acid sequence. Collision-Induced Dissociation (CID) is a common fragmentation technique. While specific fragmentation patterns for the OMpe group itself are not extensively documented in the literature, the focus of the MS/MS analysis of the final peptide is to confirm the correct amino acid sequence and to identify any modifications or isomers that may have formed.
Comparison of Fragmentation Techniques:
For peptides that are difficult to sequence or contain labile modifications, alternative fragmentation methods can be advantageous.
| Fragmentation Technique | Principle | Advantages for Modified Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone. | Widely available and effective for most routine peptide sequencing. |
| Electron Transfer Dissociation (ETD) | Multiply-charged peptide ions react with radical anions, leading to backbone fragmentation without significant loss of labile side-chain modifications. | Preserves post-translational modifications and can provide more complete fragmentation for longer peptides. |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis of Crude Peptide
-
Cleavage from Resin: Treat the peptide-resin (approx. 25 mg) with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.
-
Solubilization: Dissolve the dried peptide pellet in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 10-100 fmol/µL for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions from the MS1 scan.
-
Fragmentation: CID with normalized collision energy of 25-35%.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key chemical pathway of concern and the analytical workflow for validating peptides containing Asp(Ompe).
Caption: Aspartimide formation pathway.
Caption: Mass spectrometry validation workflow.
Taming Aspartimide Formation: A Comparative Guide to Fmoc-Asp(Ompe)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals striving for higher purity and yield in peptide synthesis, the formation of aspartimide byproducts is a persistent challenge. This guide provides a quantitative comparison of Fmoc-Asp(Ompe)-OH against the conventional Fmoc-Asp(OtBu)-OH, demonstrating its efficacy in minimizing this problematic side reaction. We present supporting experimental data, detailed protocols, and visualizations to illustrate the underlying chemical principles and workflows.
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc solid-phase peptide synthesis (SPPS), particularly at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1][2] The backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide ring.[2] This intermediate can lead to a cascade of unwanted byproducts, including racemized α-peptides and β-peptides, which are often difficult to separate from the target peptide due to their similar physicochemical properties.[2] This side reaction significantly reduces the overall yield and purity of the final product.[3]
One of the most effective strategies to mitigate this issue is to increase the steric bulk of the protecting group on the Aspartic acid side chain, which physically hinders the formation of the succinimide ring.[4][5] The 3-methylpent-3-yl (Ompe) ester in this compound serves as a bulkier alternative to the standard tert-butyl (OtBu) group, offering enhanced protection against aspartimide formation.[6]
Comparative Analysis: Quantifying the Reduction of Aspartimide Formation
To quantify the effectiveness of the Ompe protecting group, we compare its performance against the standard OtBu group in a well-established model system known for its susceptibility to aspartimide formation: the scorpion toxin II peptide sequence (VKDX YI). The extent of byproduct formation is measured after prolonged exposure to the basic conditions used for Fmoc deprotection, simulating the cumulative effect of multiple synthesis cycles.
Table 1: Comparison of Aspartimide-Related Byproducts in VKDGYI Synthesis
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 51.3 | 2.0 | 20.3 | 26.4 | 20.2 |
| This compound | 83.2 | 0.9 | 7.0 | 8.9 | 8.1 |
Data derived from a study where peptidyl resins were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Table 2: Comparison of Aspartimide-Related Byproducts in VKDNYI Synthesis
| Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 70.1 | 1.8 | 10.9 | 17.2 | 12.0 |
| This compound | 91.6 | 0.7 | 3.3 | 4.4 | 3.9 |
Data derived from a study where peptidyl resins were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
The data clearly indicates that in the highly sensitive Asp-Gly sequence, using this compound results in a significant increase in the desired target peptide (83.2% vs. 51.3%) and a substantial reduction in all measured byproducts compared to Fmoc-Asp(OtBu)-OH. A similar, albeit less pronounced, trend is observed for the Asp-Asn sequence, confirming the superior performance of the Ompe protecting group.
Visualizing the Mechanism and Workflow
To better understand the principles and processes discussed, the following diagrams illustrate the chemical mechanism of aspartimide formation and the experimental workflow for its quantification.
Caption: Mechanism of aspartimide formation and its prevention by steric hindrance.
Caption: Workflow for quantitative comparison of Asp protecting groups.
Experimental Protocols
The following protocols are representative of the methods used to generate the comparative data.
Solid-Phase Peptide Synthesis (Scorpion Toxin II Model)
-
Peptide Sequence: H-Val-Lys-Asp-Xxx-Tyr-Ile-OH (where Xxx = Gly or Asn)
-
Resin: Pre-loaded Ile-Wang resin or equivalent.
-
Synthesis Scale: 0.1 mmol.
-
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min).
-
Coupling: 4 equivalents (eq) of Fmoc-amino acid, 4 eq of HCTU, and 8 eq of N,N-diisopropylethylamine (DIPEA) in DMF for 30-60 minutes. Coupling completion monitored by Kaiser test.
-
Aspartic Acid Coupling: Fmoc-Asp(OtBu)-OH or this compound was used at the corresponding position in the sequence.
Forced Degradation (Simulated Stress Test)
-
Objective: To simulate the cumulative exposure to base over a long synthesis (e.g., 100 cycles).
-
Procedure: After synthesis, the peptidyl-resin (approx. 50 mg) was washed with DMF and then treated with a solution of 20% piperidine in DMF for 200 minutes at room temperature with gentle agitation.
-
Post-Treatment: The resin was thoroughly washed with DMF, followed by dichloromethane (DCM), and dried under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5, v/v/v).
-
Procedure: The dried peptidyl-resin was treated with the cleavage cocktail (approx. 2 mL) for 2 hours at room temperature.
-
Peptide Precipitation: The resin was filtered, and the filtrate was concentrated. The crude peptide was precipitated by adding cold diethyl ether, centrifuged, washed with ether, and dried.
Analysis and Quantification
-
Instrumentation: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for peptide separation (e.g., 5-65% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Quantification: Peak areas of the target peptide and all related byproducts were integrated to determine their relative percentages. Identity was confirmed by LC-MS.
-
Chiral Analysis (D-Asp Content): The peptide was hydrolyzed in 6 M HCl. The resulting amino acids were derivatized (e.g., with Marfey's reagent) and analyzed by RP-HPLC to determine the ratio of L-Asp to D-Asp.
Conclusion
The quantitative data demonstrates that this compound is a highly effective alternative to Fmoc-Asp(OtBu)-OH for minimizing aspartimide formation during solid-phase peptide synthesis.[7] Its bulkier side-chain protection significantly reduces the formation of succinimide intermediates, leading to a cleaner crude product with a higher yield of the desired peptide. For researchers working with aspartimide-prone sequences, particularly Asp-Gly motifs, the adoption of this compound is a valuable strategy to enhance synthesis outcomes and simplify downstream purification efforts.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspartate Protecting Groups in the Synthesis of a Scorpion Toxin II Fragment
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of therapeutic and research applications. However, the synthesis of peptides containing aspartic acid (Asp) residues is often complicated by the formation of a performance-limiting aspartimide byproduct. This guide provides an objective comparison of various Asp side-chain protecting groups, utilizing the synthesis of a scorpion toxin II fragment as a case study, and offers supporting experimental data to inform the selection of an optimal synthesis strategy.
The formation of aspartimide is a significant challenge in solid-phase peptide synthesis (SPPS), particularly when the Asp residue is followed by a small amino acid like glycine (Gly). This intramolecular cyclization reaction can occur under both acidic and, more commonly, basic conditions used for Fmoc group removal, leading to impurities and reduced yield of the desired peptide. To mitigate this, various protecting groups for the β-carboxyl group of Asp have been developed. This guide examines the efficacy of several such groups in the synthesis of a model peptide fragment of scorpion toxin II, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be highly susceptible to aspartimide formation.
Performance of Aspartate Protecting Groups
The selection of an appropriate protecting group for the Asp side chain is critical to minimizing aspartimide formation and maximizing the yield and purity of the final peptide. The following table summarizes the performance of several common and novel protecting groups during the synthesis of the scorpion toxin II fragment. The data reflects the extent of aspartimide formation after extended treatment with 20% piperidine in DMF, simulating the cumulative exposure during a lengthy peptide synthesis.
| Protecting Group | Structure | Relative Aspartimide Formation (%) | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | -(CH₃)₃ | High | Standard, cost-effective | Prone to significant aspartimide formation in sensitive sequences |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Moderate | Offers a good balance of protection and cost-effectiveness | Less effective than bulkier groups in highly prone sequences |
| 3-Ethylpent-3-yl (OEpe) | -C(C₂H₅)₃ | Low | Provides good steric hindrance to reduce aspartimide formation | Higher cost compared to OtBu and OMpe |
| 2-Phenylisopropyl (OPhp) | -C(CH₃)₂Ph | Low | Effective at preventing aspartimide formation | Can be more difficult to remove than alkyl-based groups |
| Benzyloxy (OBno) | -CH₂Ph | Very Low | Offers superior protection against aspartimide formation | Requires specific deprotection conditions, adding a step to the synthesis |
| Cyanosulfurylide (CSY) | Ylide Structure | Negligible | Completely prevents aspartimide formation under basic conditions | Requires an additional orthogonal deprotection step using an oxidizing agent |
Experimental Protocols
A general solid-phase peptide synthesis (SPPS) protocol was employed for the synthesis of the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on a Rink Amide AM resin.
Materials and Reagents:
-
Rink Amide AM resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including the various Fmoc-Asp(protecting group)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Water (H₂O)
Synthesis Procedure:
-
Resin Swelling: 100 mg of Rink Amide AM resin was swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The corresponding Fmoc-amino acid (4 equivalents) was pre-activated with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF and then added to the resin. The coupling reaction was allowed to proceed for 1-2 hours. The resin was then washed with DMF.
-
Repeat Cycles: Steps 2 and 3 were repeated for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, the terminal Fmoc group was removed using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: The peptide was cleaved from the resin and all side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was washed. The crude peptide was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
The following diagram illustrates the key stages of the solid-phase peptide synthesis of the scorpion toxin II fragment, highlighting the comparative aspect of using different aspartate protecting groups.
Caption: Workflow for the comparative synthesis of a scorpion toxin II fragment.
Conclusion and Recommendations
The choice of an Asp protecting group has a profound impact on the successful synthesis of peptides prone to aspartimide formation.
-
For routine peptide synthesis where the risk of aspartimide formation is low, the standard and cost-effective Asp(OtBu) may be sufficient.
-
In sequences with a moderate risk, such as those containing Asp-Xxx motifs where Xxx is not Gly, Asp(OMpe) provides a good compromise between protection and cost.[1]
-
For challenging sequences containing the Asp-Gly motif, as demonstrated in the scorpion toxin II fragment case study, the use of bulkier protecting groups like Asp(OEpe) , Asp(OPhp) , or Asp(OBno) is strongly recommended to minimize byproduct formation.[1]
-
For the most demanding syntheses where the complete suppression of aspartimide is critical, the Cyanosulfurylide (CSY) protecting group offers a robust, albeit more complex, solution due to the requirement of an additional deprotection step.[1]
By carefully considering the peptide sequence and the potential for aspartimide formation, researchers can select the most appropriate Asp protecting group to ensure a high yield and purity of the target peptide, thereby facilitating downstream research and development.
References
The Strategic Selection of Aspartic Acid Derivatives in SPPS: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to a cascade of impurities, including difficult-to-separate β-peptides and racemized products, ultimately impacting yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing advanced aspartic acid derivatives versus the standard Fmoc-Asp(OtBu)-OH, supported by comparative data and detailed experimental protocols.
The primary challenge with aspartic acid in Fmoc-based SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated removal of the Fmoc protecting group.[1] This is particularly problematic in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[1][2] The resulting aspartimide can then undergo nucleophilic attack by piperidine or hydrolysis to yield a mixture of α- and β-peptides, as well as racemized products, which are often difficult to separate from the desired peptide.[1][3]
To address this, a range of advanced aspartic acid derivatives have been developed. These primarily fall into two categories: those with sterically hindered side-chain protecting groups and pseudoproline dipeptides. Derivatives such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH feature bulky ester groups that sterically shield the β-carboxyl group, thereby reducing the rate of aspartimide formation.[2][4] Pseudoproline dipeptides, on the other hand, introduce a temporary proline-like kink in the peptide backbone, which disrupts the geometry required for aspartimide formation and also helps to prevent peptide aggregation.[5]
Performance Comparison of Aspartic Acid Derivatives
The choice of aspartic acid derivative has a profound impact on the purity of the crude peptide, particularly in sequences prone to aspartimide formation. The following table summarizes the comparative performance of the standard Fmoc-Asp(OtBu)-OH with advanced alternatives based on the synthesis of the model peptide scorpion toxin II (VKDGYI), which is known to be susceptible to aspartimide formation.
| Derivative | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) | Relative Cost |
| Fmoc-Asp(OtBu)-OH | 68.3 | 1.8 | 13.6 | 16.3 | 6.8 | Standard |
| This compound | 89.2 | 0.4 | 4.3 | 6.1 | 2.1 | High |
| Fmoc-Asp(OBno)-OH | 98.6 | <0.1 | 0.5 | 0.8 | 0.3 | Very High |
| Pseudoproline Dipeptides | - | - | - | - | - | High |
Data for Fmoc-Asp(OtBu)-OH, this compound, and Fmoc-Asp(OBno)-OH is adapted from a study on the synthesis of the scorpion toxin II peptide.[6] Data for pseudoproline dipeptides is qualitative, as their primary application is in preventing aggregation, with aspartimide reduction being a secondary benefit.
As the data indicates, the use of advanced derivatives with bulky side-chain protecting groups significantly reduces the formation of aspartimide and related impurities, leading to a much higher percentage of the target peptide in the crude product.[6] Notably, Fmoc-Asp(OBno)-OH almost completely suppresses the side reaction.[6] This translates to simpler and more efficient purification, which can offset the higher initial cost of the derivative, especially in large-scale synthesis.
Pseudoproline dipeptides are a valuable alternative, particularly for long and aggregation-prone sequences. While their primary function is to disrupt secondary structures and improve coupling efficiency, they also effectively reduce aspartimide formation.[5]
Experimental Protocols
To facilitate the evaluation of different aspartic acid derivatives, detailed experimental protocols for a comparative synthesis and analysis are provided below.
Protocol 1: Synthesis of a Model Peptide (e.g., Ac-VKDGYI-NH₂) for Comparative Analysis
This protocol outlines the manual solid-phase synthesis of a model peptide on a Rink Amide resin to compare the performance of different Fmoc-Asp derivatives.
1. Resin Swelling:
-
Swell Rink Amide resin (0.5-0.8 mmol/g) in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 times), isopropanol (2 times), and DMF (3 times).
3. Amino Acid Coupling:
-
Prepare the coupling solution:
-
Fmoc-amino acid (4 eq)
-
HBTU (3.9 eq)
-
HOBt (4 eq)
-
DIPEA (8 eq)
-
Dissolve in DMF.
-
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times).
4. Capping (Optional):
-
If the Kaiser test is positive after repeated coupling, cap the unreacted amino groups with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF (5 times).
5. Repeat for each amino acid in the sequence. For the aspartic acid position, use the specific derivative being tested (Fmoc-Asp(OtBu)-OH, this compound, or Fmoc-Asp(OBno)-OH).
6. N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).
7. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2 times).
-
Dry the crude peptide under vacuum.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
This protocol is for the analysis of the crude peptide to quantify the target peptide and impurities.
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
3. Data Analysis:
-
Integrate the peaks in the chromatogram to determine the percentage of the target peptide and each impurity.
-
Identify peaks corresponding to aspartimide-related byproducts by their expected retention times and mass spectrometry analysis.
Visualizing the Impact of Aspartic Acid Derivatives
The following diagrams illustrate the chemical pathways and the logical framework for selecting an appropriate aspartic acid derivative.
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: Decision tree for selecting an Asp derivative.
Conclusion
The selection of an appropriate aspartic acid derivative is a critical decision in SPPS that directly influences the success and cost-effectiveness of the synthesis. While the standard Fmoc-Asp(OtBu)-OH is a cost-effective option for sequences not prone to aspartimide formation, the use of advanced derivatives such as this compound, Fmoc-Asp(OBno)-OH, or pseudoproline dipeptides is highly recommended for challenging sequences. The significant improvement in crude peptide purity and the resulting simplification of purification can provide a substantial return on the initial investment in these specialized reagents, particularly in the context of drug development and large-scale peptide manufacturing. Researchers should carefully consider the sequence of their target peptide and the potential for aspartimide formation to make an informed decision that balances cost and the desired final product quality.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-Asp(Ompe)-OH for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Fmoc-Asp(Ompe)-OH, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a key reagent in solid-phase peptide synthesis. While many safety data sheets (SDS) do not classify this compound as hazardous, it is crucial to follow best practices for chemical waste management to minimize risks and ensure regulatory compliance.
Hazard Assessment and Safety Precautions
This compound is an amino acid derivative used in peptide synthesis. While not universally classified as hazardous, some data suggests it may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Segregation and Collection of Waste
Proper waste segregation is the first and most critical step in laboratory waste management. Mixing different waste streams can lead to hazardous chemical reactions and complicate disposal procedures.
Solid Waste:
-
Unused or Expired this compound: This should be treated as chemical waste. Do not dispose of it in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and gloves, should also be disposed of as chemical waste.
Liquid Waste:
-
Solutions Containing this compound: If the compound is dissolved in a solvent, the entire solution should be collected as liquid chemical waste.
-
Waste from Peptide Synthesis: In the context of its primary application, this compound waste will be part of a larger waste stream from solid-phase peptide synthesis (SPPS). This waste typically contains:
-
Halogenated Solvents: Such as dichloromethane (DCM).
-
Non-Halogenated Solvents: Including dimethylformamide (DMF).
-
Basic Waste: Solutions containing piperidine, used for the removal of the Fmoc protecting group.
-
Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the synthesized peptide from the resin.
-
It is imperative to collect these different waste streams in separate, clearly labeled containers.
Waste Container Labeling and Storage
All waste containers must be accurately and clearly labeled with their full chemical contents. Labels should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Dichloromethane," "Piperidine in DMF")
-
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive")
-
The date the container was first used for waste accumulation
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills from spreading. Ensure that incompatible waste types are segregated to prevent accidental reactions.
Disposal Procedure
The disposal of this compound and its associated waste streams must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Collection: Collect all solid and liquid waste containing this compound in a designated, compatible, and properly labeled waste container.
-
Storage: Keep the waste container securely sealed and store it in your laboratory's designated satellite accumulation area.
-
Pickup Request: Once the container is full, or if it has been in storage for an extended period (check your institution's guidelines), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
-
Documentation: Maintain a record of the waste generated, including the chemical composition and quantity, as required by your institution and local regulations.
Decontamination of Empty Containers
An empty container that has held this compound should be decontaminated before being discarded. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but be sure to deface or remove the original chemical label.
This guide provides a framework for the proper disposal of this compound. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for the most accurate and compliant procedures. By adhering to these protocols, you contribute to a safer laboratory environment and the protection of our ecosystem.
Data Presentation
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled Hazardous Waste Container | Licensed Hazardous Waste Disposal |
| Contaminated Labware | Labeled Hazardous Waste Container | Licensed Hazardous Waste Disposal |
| Solutions of this compound | Labeled Hazardous Waste Container | Licensed Hazardous Waste Disposal |
| SPPS Halogenated Solvents | Labeled Halogenated Waste Container | Licensed Hazardous Waste Disposal |
| SPPS Non-Halogenated Solvents | Labeled Non-Halogenated Waste Container | Licensed Hazardous Waste Disposal |
| SPPS Basic Waste (Piperidine) | Labeled Basic Waste Container | Licensed Hazardous Waste Disposal |
| SPPS Acidic Waste (TFA) | Labeled Acidic Waste Container | Licensed Hazardous Waste Disposal |
Experimental Protocols
Protocol for Triple-Rinsing Empty this compound Containers:
-
Select a suitable solvent: Choose a solvent in which this compound is soluble, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
First Rinse: Add a small amount of the chosen solvent to the empty container. Close the container and swirl to ensure the solvent contacts all interior surfaces. Pour the rinsate into the appropriate hazardous waste container (e.g., Halogenated or Non-Halogenated Waste).
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Repeat the rinsing process a third time and collect the rinsate.
-
Drying: Allow the empty container to air dry completely in a fume hood.
-
Disposal of Rinsed Container: Once dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
Comprehensive Safety and Handling Guide for Fmoc-Asp(Ompe)-OH
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Fmoc-Asp(Ompe)-OH. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Safety Data
This compound is a chemical used in laboratory settings, primarily for peptide synthesis[1]. While a comprehensive Safety Data Sheet (SDS) with all GHS classifications is not uniformly available across all suppliers, some sources indicate potential hazards[2][3]. Users must consult the specific SDS provided by their supplier and perform a task-specific risk assessment.
Quantitative Hazard and Storage Information
| Data Point | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Physical Form | Solid | |
| Storage Temperature | 15-25°C | |
| Storage Class Code | 11 - Combustible Solids |
Note: The GHS classifications are based on depositor-supplied information and may not be universally adopted. Always refer to the supplier-specific SDS.
Personal Protective Equipment (PPE)
A thorough assessment of the specific laboratory tasks is required to select the appropriate PPE[4]. The following table outlines the minimum recommended PPE for handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Body Protection | Chemical-resistant lab coat. | Protects skin and clothing from accidental spills and splashes[5][6]. |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental chemical contact. For prolonged contact or when handling solutions, consider double-gloving[4][7]. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum).Chemical splash goggles for handling solutions.Face shield worn over safety glasses/goggles when a significant splash hazard exists (e.g., handling bulk liquids)[4][5]. | Protects eyes from solid particulates and chemical splashes[4][6]. A face shield provides an additional layer of protection[4]. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. If weighing out large quantities of powder where dust may be generated, or if working outside a fume hood, a risk assessment should be performed to determine if a respirator (e.g., N95) is necessary[5]. | Minimizes inhalation of the solid powder, which may cause respiratory irritation[2][5]. |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped objects[5][6]. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely managing this compound from receipt to use in synthesis.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials. The recommended storage temperature is between 15-25°C.
3.2. Weighing and Preparation of Solutions (To be performed in a Chemical Fume Hood)
-
Preparation: Before handling the solid, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing: Carefully weigh the required amount of solid this compound. Use a spatula to transfer the solid. Avoid generating dust. If dust is unavoidable, a respirator may be required based on your risk assessment.
-
Dissolution: To dissolve the solid, add the selected solvent (e.g., DMF, DCM) slowly to the vessel containing the weighed solid[8][9]. Stir gently to avoid splashing. This is a crucial step in Solid Phase Peptide Synthesis (SPPS)[10].
-
Cleanup: After weighing and dissolution, decontaminate the spatula and weighing vessel. Clean the balance and surrounding area in the fume hood.
3.3. Use in Peptide Synthesis
-
Environment: All steps involving the handling of this compound and associated reagents (e.g., piperidine, TFA) must be performed in a certified chemical fume hood[11].
-
Reaction: Follow the established protocol for Fmoc solid-phase peptide synthesis[8][10]. This typically involves coupling the amino acid to a resin, followed by the removal of the Fmoc protecting group with a base like piperidine[9].
-
Monitoring: Monitor the reaction as per the specific experimental protocol.
Disposal Plan
Chemical waste must be segregated and disposed of according to institutional and local regulations. Never dispose of chemical waste down the drain.
4.1. Waste Segregation
-
Solid Waste:
-
Contaminated Consumables: Gloves, weigh boats, paper towels, and other contaminated items should be placed in a clearly labeled, sealed bag or container for solid chemical waste.
-
Excess Solid: Unused or expired this compound should be disposed of as hazardous chemical waste.
-
-
Liquid Waste:
-
Piperidine Waste (Basic): Solutions used for Fmoc deprotection (e.g., 20% piperidine in DMF) are basic and toxic[11]. Collect this waste in a dedicated, clearly labeled "Basic Waste" or "Piperidine Waste" container[11].
-
TFA Cleavage Waste (Acidic): The cocktail used to cleave the peptide from the resin (e.g., TFA/water/TIS) is highly corrosive and acidic[11][12]. Collect this waste in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste"[11].
-
General Solvent Waste: Other solvent washes (e.g., DMF, DCM) should be collected in a container labeled "Halogenated" or "Non-Halogenated" solvent waste, as appropriate.
-
4.2. Container Management and Disposal
-
Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and appropriate hazard warnings.
-
Storage: Keep waste containers closed when not in use and store them in a designated satellite accumulation area within the lab, preferably in secondary containment.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize hazardous waste unless you are specifically trained and following an approved institutional protocol[11].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[3].
-
Spill: Alert others in the area. Evacuate if necessary. Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area and dispose of the contaminated materials as hazardous waste[6].
Mandatory Visualization: Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Page loading... [guidechem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
